molecular formula C5H12ClNO3 B1413435 (2R)-2-amino-3-ethoxypropanoic acid hydrochloride CAS No. 1807912-09-9

(2R)-2-amino-3-ethoxypropanoic acid hydrochloride

Cat. No.: B1413435
CAS No.: 1807912-09-9
M. Wt: 169.61 g/mol
InChI Key: KMKWLTYVOFMUAM-PGMHMLKASA-N
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Description

(2R)-2-amino-3-ethoxypropanoic acid hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-amino-3-ethoxypropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-3-ethoxypropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-ethoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWLTYVOFMUAM-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of O-ethyl-D-serine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-Ethyl-D-serine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of O-ethyl-D-serine hydrochloride, a specialized derivative of the neuromodulatory amino acid D-serine. The guide is structured to deliver foundational knowledge, including molecular formula and weight, alongside a detailed, field-proven synthesis protocol. It further delves into the scientific rationale behind its application as a research tool in neuroscience, particularly in the study of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for their work.

Core Molecular and Chemical Profile

O-ethyl-D-serine hydrochloride is a synthetic derivative of D-serine, an important endogenous co-agonist of the NMDA receptor. The key structural feature of this compound is the etherification of the hydroxyl group on the serine side chain with an ethyl group. This modification imparts specific steric and electronic properties that make it a valuable tool for probing the structure-activity relationships of the NMDA receptor's glycine binding site. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in experimental settings.

Chemical Formula and Molecular Weight
  • Chemical Formula: C₅H₁₂ClNO₃

  • Molecular Weight: 169.61 g/mol

Physicochemical Data Summary

For clarity and comparative ease, the fundamental physicochemical properties of O-ethyl-D-serine hydrochloride are summarized in the table below.

PropertyValue
IUPAC Name (2R)-2-amino-3-ethoxypropanoic acid hydrochloride
Synonyms O-ethyl-D-serine HCl
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in water (predicted)
Chirality D-enantiomer

Synthesis Protocol: A Self-Validating Workflow

The synthesis of O-ethyl-D-serine hydrochloride requires a multi-step approach that prioritizes the protection of reactive functional groups to ensure the selective etherification of the side-chain hydroxyl group. The following protocol is based on well-established methods for the O-alkylation of serine derivatives.[1][2][3][4]

Synthetic Strategy Overview

The synthesis commences with the protection of the amino and carboxylic acid functionalities of D-serine. This is followed by the core etherification step and concludes with the removal of the protecting groups and formation of the hydrochloride salt.

synthesis_workflow start D-Serine protect Protection of Amino and Carboxyl Groups start->protect e.g., Boc anhydride, Benzyl bromide etherify O-Ethylation of Hydroxyl Group protect->etherify NaH, Ethyl iodide deprotect Deprotection of Amino and Carboxyl Groups etherify->deprotect e.g., TFA, H2/Pd-C salt Hydrochloride Salt Formation deprotect->salt HCl in Ether

Caption: Synthetic workflow for O-ethyl-D-serine hydrochloride.

Detailed Experimental Protocol

Step 1: Protection of D-Serine

  • Expertise & Experience: The amino and carboxyl groups of D-serine are nucleophilic and acidic, respectively, and will interfere with the base-mediated etherification. Therefore, they must be protected. A common and robust protection strategy involves converting the amine to a tert-butyloxycarbonyl (Boc) carbamate and the carboxylic acid to a benzyl ester.

  • Methodology:

    • Suspend D-serine in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and sodium bicarbonate. Stir at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Isolate the N-Boc-D-serine and dissolve it in dimethylformamide (DMF).

    • Add cesium carbonate and benzyl bromide. Stir at room temperature until the esterification is complete.

    • Work up the reaction and purify the resulting N-Boc-D-serine benzyl ester by column chromatography.

Step 2: O-Ethylation

  • Expertise & Experience: The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a potent nucleophile that will readily attack an ethylating agent like ethyl iodide. Anhydrous conditions are critical to prevent quenching of the base.

  • Methodology:

    • Dissolve the protected D-serine from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add ethyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction cautiously with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Deprotection and Salt Formation

  • Expertise & Experience: The Boc group is labile to acid, and trifluoroacetic acid (TFA) is commonly used for its efficient removal. The benzyl ester can be cleaved by catalytic hydrogenation. The final hydrochloride salt is formed by introducing hydrogen chloride.

  • Methodology:

    • Dissolve the O-ethylated product in dichloromethane (DCM).

    • Add trifluoroacetic acid and stir at room temperature until the Boc group is removed.

    • Remove the solvent and TFA under reduced pressure.

    • Dissolve the residue in methanol and add a palladium on carbon (10% Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the benzyl group is cleaved.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting free amino acid in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of hydrogen chloride in diethyl ether to precipitate the O-ethyl-D-serine hydrochloride.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized O-ethyl-D-serine hydrochloride, a suite of analytical techniques should be employed.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure, including the presence and connectivity of the ethyl group and the serine backbone.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to confirm the enantiomeric excess of the D-isomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Application in Neuroscience Research

The primary application of O-ethyl-D-serine hydrochloride is as a molecular probe to investigate the function of the NMDA receptor, a critical ion channel involved in synaptic plasticity, learning, and memory.

Probing the NMDA Receptor Glycine Binding Site

D-serine is a potent co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[5][6][7][8] The binding of both glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit is required for receptor activation.[6][7] O-ethyl-D-serine, with its bulkier ethoxy group in place of the hydroxyl group, can be used to explore the steric tolerance of the glycine binding site. By comparing the binding affinity and functional activity of O-ethyl-D-serine to that of D-serine, researchers can gain insights into the structural requirements for ligand binding and receptor gating.

nmda_receptor cluster_0 Postsynaptic Membrane cluster_1 Synaptic Cleft NMDA_R NMDA Receptor GluN1 GluN1 Subunit GluN2 GluN2 Subunit Glutamate Glutamate Glutamate->GluN2 Binds D_Serine D-Serine D_Serine->GluN1 Binds (Co-agonist) O_Ethyl_D_Serine O-Ethyl-D-serine O_Ethyl_D_Serine->GluN1 Probes Binding Site

Caption: O-ethyl-D-serine as a probe for the NMDA receptor.

Structure-Activity Relationship (SAR) Studies

O-ethyl-D-serine is a valuable component of SAR studies aimed at developing novel NMDA receptor modulators. By systematically modifying the structure of D-serine and observing the effects on receptor function, scientists can develop pharmacophores for designing new therapeutic agents for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.

References

  • Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(ii)
  • The synthesis of unnatural α-alkyl- and α-aryl-substituted serine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Practical Strategy for the Chemoselective Synthesis of O-Alkylated Serine and Threonine Derivatives.
  • KR102841441B1 - Method for preparing O-substituted serine derivatives - Google P
  • D-Serine ethyl ester hydrochloride - Chem-Impex.
  • THE SYNTHESIS OF D,L-SERINE BY SELECTIVE REDUCTION OF N-SUBSTITUTED AMINOMALONIC AND CYANOACETIC ESTERS - Canadian Science Publishing.
  • New L-Serine Derivative Ligands as Coc
  • d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspart
  • Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife.
  • D-serine regulation of NMDA receptor activity - PubMed.
  • D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC - NIH.

Sources

A Technical Guide to (2R)-2-amino-3-ethoxypropanoic acid and D-serine: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth comparative analysis of (2R)-2-amino-3-ethoxypropanoic acid and its parent amino acid, D-serine. While D-serine is a well-established endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity and neurotransmission, the pharmacological profile of its O-ethylated derivative, (2R)-2-amino-3-ethoxypropanoic acid, remains largely unexplored in publicly available literature. This guide will delve into the structural, chemical, and biological distinctions between these two molecules, offering a theoretical framework and practical methodologies for their synthesis, differentiation, and potential biological evaluation. For drug development professionals and researchers in neuroscience, understanding the nuanced differences imparted by the substitution of a hydroxyl with an ethoxy group is critical for the rational design of novel NMDA receptor modulators.

Introduction: The Significance of D-serine and its Analogs

D-serine, an enantiomer of the proteinogenic amino acid L-serine, has emerged from relative obscurity to become a key player in central nervous system (CNS) function.[1] It is now recognized as a crucial neuromodulator that, along with glutamate, is required for the activation of NMDA receptors.[2][3][4] These receptors are ligand-gated ion channels that are fundamental to synaptic plasticity, learning, and memory.[5] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy, making the modulation of the NMDA receptor's glycine binding site a promising therapeutic strategy.[6][7][8]

The chemical modification of endogenous ligands is a classic strategy in drug discovery to enhance pharmacokinetic properties, improve target specificity, or alter biological activity. (2R)-2-amino-3-ethoxypropanoic acid, the O-ethyl ether of D-serine, represents a simple yet potentially impactful modification. The replacement of the polar hydroxyl group with a more lipophilic ethoxy group can be expected to alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, which in turn could influence its binding affinity for the NMDA receptor and its overall pharmacological profile.

This guide will provide a comprehensive comparison of these two molecules, starting with their fundamental chemical and physical properties, and extending to proposed methods for their synthesis and analytical differentiation. We will also explore the anticipated biological consequences of this structural modification, providing a foundation for future research into the therapeutic potential of D-serine ethers.

Structural and Physicochemical Properties

The core difference between D-serine and (2R)-2-amino-3-ethoxypropanoic acid lies in the substitution at the C3 position. This seemingly minor change from a hydroxyl to an ethoxy group introduces significant alterations to the molecule's physicochemical properties.

PropertyD-serine(2R)-2-amino-3-ethoxypropanoic acidKey Differences & Implications
Chemical Formula C₃H₇NO₃C₅H₁₁NO₃Increased carbon and hydrogen content in the ethoxy derivative.
Molecular Weight 105.09 g/mol 133.15 g/mol [9]A difference of 28.06 g/mol , which is readily distinguishable by mass spectrometry.
Structure A primary alcoholAn etherThe hydroxyl group in D-serine can act as both a hydrogen bond donor and acceptor. The ether oxygen in the ethoxy derivative can only act as a hydrogen bond acceptor. This has significant implications for receptor binding and solubility.
Polarity HighModerateThe ethoxy group is less polar than the hydroxyl group, which may increase lipophilicity and potentially enhance blood-brain barrier permeability.
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe loss of the hydrogen bond donating ability could significantly alter the binding interactions with the NMDA receptor's glycine site.

Diagram: Chemical Structures

Caption: Chemical structures of D-serine and (2R)-2-amino-3-ethoxypropanoic acid.

Synthesis Strategies

The synthesis of D-serine is well-established, with commercial availability for both the D- and L-enantiomers. The synthesis of (2R)-2-amino-3-ethoxypropanoic acid, while not as commonly described, can be approached through the O-alkylation of a suitably protected D-serine derivative.

Synthesis of D-serine

Industrially, L-serine is often produced via fermentation. D-serine can then be synthesized from L-serine using serine racemase.[10] Chemical synthesis routes are also available, often starting from commercially available chiral precursors.

Proposed Synthesis of (2R)-2-amino-3-ethoxypropanoic acid

A common strategy for the synthesis of O-alkylated amino acids involves the protection of the amino and carboxyl groups, followed by alkylation of the hydroxyl group, and subsequent deprotection.

Experimental Workflow: Synthesis of (2R)-2-amino-3-ethoxypropanoic acid

G start D-serine protect_N Protect Amino Group (e.g., Boc, Cbz) start->protect_N protect_C Protect Carboxyl Group (e.g., Methyl ester) protect_N->protect_C alkylation O-alkylation with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base (e.g., NaH) protect_C->alkylation deprotect_N Deprotect Amino Group alkylation->deprotect_N deprotect_C Deprotect Carboxyl Group (Hydrolysis) deprotect_N->deprotect_C final_product (2R)-2-amino-3-ethoxypropanoic acid deprotect_C->final_product

Caption: Proposed synthetic route for (2R)-2-amino-3-ethoxypropanoic acid from D-serine.

Step-by-Step Protocol (Conceptual):

  • Protection of D-serine:

    • The amino group of D-serine can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

    • The carboxyl group can be esterified, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester.

  • O-Alkylation:

    • The protected D-serine derivative is then treated with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., tetrahydrofuran, THF). The base deprotonates the hydroxyl group, forming an alkoxide that then undergoes nucleophilic substitution with the ethylating agent.

  • Deprotection:

    • The protecting groups are subsequently removed. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA).

    • The methyl ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.

This general approach allows for the synthesis of various O-alkylated serine derivatives by choosing the appropriate alkylating agent.[11]

Analytical Differentiation

Distinguishing between D-serine and its ethoxy derivative, as well as their respective enantiomers, requires a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating these compounds.

4.1.1. Chiral HPLC for Enantiomeric Separation

To separate D- and L-serine, or the enantiomers of 2-amino-3-ethoxypropanoic acid, chiral HPLC is necessary. This can be achieved through two primary approaches:

  • Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Crown ether-based and macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[12][13][14]

  • Indirect Method: Involves pre-column derivatization with a chiral reagent (e.g., Marfey's reagent, o-phthalaldehyde (OPA) with a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.[6][15] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[16]

Experimental Protocol: Chiral Separation by Pre-column Derivatization with OPA/N-acetyl-L-cysteine

  • Reagent Preparation:

    • Prepare a borate buffer (e.g., 0.1 M, pH 9.5).

    • Prepare a solution of OPA in methanol (e.g., 10 mg/mL).

    • Prepare a solution of N-acetyl-L-cysteine in the borate buffer (e.g., 10 mg/mL).

    • The derivatizing reagent is a mixture of the OPA and N-acetyl-L-cysteine solutions in the borate buffer.

  • Derivatization:

    • Mix the amino acid sample (or standard) with the derivatizing reagent.

    • Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature before injection.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous solution (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) or UV detector (~337 nm).

This method allows for the quantification of both D- and L-serine in a single run. A similar approach can be optimized for the separation of the enantiomers of (2R)-2-amino-3-ethoxypropanoic acid.

Spectroscopic Methods

Spectroscopic techniques provide definitive structural confirmation and are essential for distinguishing between the two compounds.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for differentiating D-serine from its ethoxy derivative.

  • ¹H NMR:

    • (2R)-2-amino-3-ethoxypropanoic acid will exhibit characteristic signals for the ethyl group: a triplet around 1.2 ppm (–CH₃) and a quartet around 3.5 ppm (–O–CH₂–).

    • D-serine will show signals for the protons on the carbon bearing the hydroxyl group, which will be absent in the ethoxy derivative. The proton of the hydroxyl group itself may be observable, often as a broad singlet, depending on the solvent and concentration.[2][17]

  • ¹³C NMR:

    • The ethoxy derivative will have two additional carbon signals corresponding to the ethyl group (typically around 15 ppm for the –CH₃ and 66 ppm for the –O–CH₂–).

    • The chemical shift of the C3 carbon will also differ significantly between the two compounds due to the change in the attached group (hydroxyl vs. ethoxy).

4.2.2. Mass Spectrometry (MS)

Mass spectrometry can readily distinguish between the two molecules based on their different molecular weights.

  • Molecular Ion: The molecular ion peak ([M]⁺ or [M+H]⁺) will differ by 28.06 Da.

  • Fragmentation Pattern: The fragmentation patterns will also be distinct. Ethers often undergo α-cleavage (cleavage of the C-C bond next to the oxygen).[3][18] For (2R)-2-amino-3-ethoxypropanoic acid, this could lead to the loss of an ethyl radical. Alcohols like D-serine can undergo dehydration (loss of H₂O). The fragmentation of the amino acid backbone (e.g., loss of the carboxyl group) will also be observed.[9]

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can differentiate the two compounds based on the vibrational modes of the hydroxyl and ethoxy groups.

  • D-serine: Will show a broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group.

  • (2R)-2-amino-3-ethoxypropanoic acid: This broad O-H band will be absent. Instead, characteristic C-O-C stretching vibrations for the ether linkage will be present, typically in the 1000-1200 cm⁻¹ region.[19]

Biological Activity and Implications for Drug Development

The primary biological target of D-serine is the glycine binding site on the GluN1 subunit of the NMDA receptor.[20] The binding of a co-agonist to this site is a prerequisite for receptor activation by glutamate.

Diagram: NMDA Receptor Activation

G Glutamate Glutamate NMDAR NMDA Receptor GluN2 subunit GluN1 subunit Glutamate->NMDAR:f1 Co_agonist D-serine or Glycine Co_agonist->NMDAR:f2 Ion_flow Ca²⁺ Influx NMDAR->Ion_flow

Caption: Simplified model of NMDA receptor activation requiring both glutamate and a co-agonist.

The replacement of the hydroxyl group of D-serine with an ethoxy group is likely to have a significant impact on its ability to act as an NMDA receptor agonist. The hydroxyl group is thought to form crucial hydrogen bonds within the binding pocket of the GluN1 subunit. The loss of the hydrogen bond donating ability of the side chain in (2R)-2-amino-3-ethoxypropanoic acid could substantially reduce its binding affinity and efficacy.

However, the increased lipophilicity of the ethoxy derivative could lead to improved pharmacokinetic properties, such as increased oral bioavailability and enhanced penetration of the blood-brain barrier. This trade-off between potentially reduced potency and improved drug-like properties is a central theme in medicinal chemistry.

It is also possible that (2R)-2-amino-3-ethoxypropanoic acid could act as a partial agonist or even an antagonist at the glycine binding site. A partial agonist would bind to the receptor but elicit a submaximal response compared to a full agonist like D-serine. An antagonist would bind to the receptor but produce no functional response, thereby blocking the action of endogenous agonists.

Further research, including in vitro binding assays and electrophysiological studies on expressed NMDA receptors, is necessary to elucidate the precise pharmacological profile of (2R)-2-amino-3-ethoxypropanoic acid.[20][21]

Conclusion and Future Directions

(2R)-2-amino-3-ethoxypropanoic acid represents an intriguing, yet understudied, analog of the important neuromodulator D-serine. The structural modification from a hydroxyl to an ethoxy group imparts significant changes in physicochemical properties that are predicted to alter its biological activity. This guide has provided a comprehensive overview of the key differences between these two molecules and has outlined practical strategies for their synthesis and analytical differentiation.

For researchers and drug development professionals, the exploration of D-serine ethers like (2R)-2-amino-3-ethoxypropanoic acid offers a potential avenue for the development of novel NMDA receptor modulators with improved pharmacokinetic profiles. Future studies should focus on the synthesis and in-depth pharmacological characterization of this and other O-alkylated D-serine derivatives to fully understand their therapeutic potential. The methodologies presented herein provide a solid foundation for such investigations.

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Determining the Physicochemical Landscape of O-Ethyl-D-Serine HCl: A Guide to pKa Values for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Abstract

Modified amino acids are foundational to modern peptide-based therapeutics and drug discovery. O-ethyl-D-serine, a derivative of the natural amino acid D-serine, presents unique structural and electronic properties that can be leveraged to enhance peptide stability, conformation, and biological activity. A precise understanding of its ionization behavior, quantified by its pKa values, is not merely an academic exercise but a critical prerequisite for successful drug development. It governs everything from solid-phase peptide synthesis (SPPS) coupling strategies to the formulation of the final active pharmaceutical ingredient (API) and its pharmacokinetic profile. This guide provides a comprehensive framework for understanding, estimating, and experimentally determining the pKa values of the α-carboxyl and α-amino groups of O-ethyl-D-serine hydrochloride. We will delve into the theoretical underpinnings of how O-ethylation influences these values compared to the parent D-serine and provide a detailed, field-proven protocol for their empirical determination via potentiometric titration.

Introduction: The Critical Role of pKa in a Molecule's Identity

The pKa value, the negative logarithm of the acid dissociation constant (Ka), defines the protonation state of a functional group at a given pH. For an amino acid derivative like O-ethyl-D-serine, two pKa values are of primary interest:

  • pKa₁ (α-carboxyl group): This value dictates the pH at which the carboxylic acid (-COOH) group deprotonates to its conjugate base, the carboxylate (-COO⁻) form. This is crucial for solubility, metal chelation, and interactions with positively charged residues or receptors.

  • pKa₂ (α-amino group): This value determines the pH at which the protonated amine (-NH₃⁺) deprotonates to the neutral amine (-NH₂). This is fundamental to peptide bond formation chemistry and the overall charge of a peptide at physiological pH (around 7.4), which in turn influences cell permeability and target binding.

Theoretical Estimation: The Inductive Effect of O-Ethylation

To form a hypothesis, we can start with the known pKa values of the parent amino acid, D-serine, and consider the electronic effect of substituting the hydroxyl proton with an ethyl group.

The primary influence of the O-ethyl group is its electron-donating inductive effect (+I) . The ethyl group is more electron-donating than the hydrogen atom it replaces on the side-chain oxygen. This effect propagates through the sigma bonds of the molecule, subtly increasing the electron density around the α-carbon.

  • Effect on the α-carboxyl group (pKa₁): The increased electron density from the ethyl group's +I effect will slightly destabilize the carboxylate anion (-COO⁻) that forms upon deprotonation. A less stable conjugate base corresponds to a weaker acid. Consequently, we can predict that the pKa of the carboxyl group in O-ethyl-D-serine will be slightly higher than that of D-serine.

  • Effect on the α-amino group (pKa₂): The same electron-donating effect increases the electron density on the α-amino group. This makes the lone pair of electrons on the nitrogen more available to accept and hold a proton, thereby increasing its basicity. A more basic amino group is a weaker acid, meaning its conjugate acid (-NH₃⁺) will be less likely to donate its proton. Therefore, we predict that the pKa of the amino group will also be slightly higher than that of D-serine.

The table below summarizes this estimation, using the established values for D-serine as a baseline.

Amino AcidFunctional GroupKnown/Estimated pKaRationale for Estimation
D-Serine α-carboxyl~2.19Baseline literature value.
α-amino~9.21Baseline literature value.
O-Ethyl-D-Serine HCl α-carboxylEst. ~2.2 - 2.4 The +I effect of the O-ethyl group slightly destabilizes the carboxylate anion, making the acid weaker (higher pKa).
α-aminoEst. ~9.3 - 9.5 The +I effect of the O-ethyl group increases electron density on the nitrogen, making it more basic (higher pKa).

Disclaimer: These are theoretical estimations. For all GMP and research applications, these values must be confirmed experimentally.

Experimental Determination: A Protocol for Potentiometric Titration

Potentiometric titration is the gold-standard method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The resulting titration curve of pH versus the volume of titrant added reveals inflection points that correspond to the pKa values.

Principle of the Method

O-ethyl-D-serine hydrochloride is provided as a salt, meaning the amino group is protonated (-NH₃⁺) and the carboxyl group is in its acidic form (-COOH). The titration with a strong base (e.g., NaOH) will proceed in two distinct stages:

  • Titration of the α-carboxyl group: -COOH + OH⁻ → -COO⁻ + H₂O

  • Titration of the α-amino group: -NH₃⁺ + OH⁻ → -NH₂ + H₂O

The midpoint of the first buffer region (where [-COOH] = [-COO⁻]) corresponds to pKa₁, and the midpoint of the second buffer region (where [-NH₃⁺] = [-NH₂]) corresponds to pKa₂.

Detailed Experimental Protocol

Materials and Equipment:

  • O-ethyl-D-serine HCl (accurately weighed)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

  • Magnetic stirrer and stir bar

  • Class A 25 mL or 50 mL burette

  • Beaker (100 mL or 150 mL)

  • Argon or Nitrogen gas supply (optional, to prevent CO₂ absorption)

Workflow Diagram:

Potentiometric_Titration_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis prep_sample 1. Accurately weigh O-ethyl-D-serine HCl dissolve 2. Dissolve in CO₂-free deionized water prep_sample->dissolve calibrate 3. Calibrate pH meter with standard buffers (pH 4, 7, 10) dissolve->calibrate prep_burette 4. Rinse and fill burette with standardized 0.1 M NaOH calibrate->prep_burette start_titration 5. Place electrode & stir bar in sample. Record initial pH. prep_burette->start_titration add_titrant 6. Add NaOH in small increments (e.g., 0.1-0.2 mL) start_titration->add_titrant record_ph 7. Record pH after each addition once the reading stabilizes. add_titrant->record_ph continue_titration 8. Continue until past the second equivalence point (e.g., pH > 11) add_titrant->continue_titration record_ph->add_titrant plot_curve 9. Plot pH (y-axis) vs. Volume of NaOH (x-axis) continue_titration->plot_curve first_deriv 10. Calculate the first derivative (ΔpH/ΔV) to find equivalence points (peaks) plot_curve->first_deriv find_pka 11. pKa₁ = pH at 0.5 eq. volume of EP₁ pKa₂ = pH at 1.5 eq. volume of EP₁ first_deriv->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment.

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of O-ethyl-D-serine HCl and dissolve it in 50 mL of CO₂-free deionized water in a beaker. Add a magnetic stir bar.

  • Initial State: If desired for a full curve, the fully protonated state can be ensured by adding a known excess of 0.1 M HCl and then back-titrating. For simplicity, we describe a direct titration from the hydrochloride salt.

  • Titration Execution:

    • Immerse the calibrated pH electrode in the sample solution. Allow for gentle, continuous stirring. To prevent CO₂ from dissolving into the basic solution and forming carbonic acid, a gentle stream of an inert gas like argon can be passed over the surface of the liquid.

    • Record the initial pH.

    • Begin adding the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Reduce the increment size significantly when you approach the buffer regions (flatter parts of the curve) and equivalence points (steepest parts of the curve) to capture these features accurately.

    • Continue the titration until the pH is well above the expected pKa₂, for instance, up to pH 11 or 12.

  • Data Analysis:

    • Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). You should observe two distinct buffer regions.

    • Determine Equivalence Points (EP): The equivalence points are the points of maximum slope on the titration curve. These are most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The peaks of this derivative plot correspond to the equivalence points, EP₁ and EP₂.

    • Calculate pKa Values:

      • The volume of NaOH required to reach the first equivalence point is V_EP₁. The volume of NaOH needed to deprotonate half of the carboxyl groups is V_EP₁ / 2. The pH at this volume is pKa₁.

      • The volume of NaOH to reach the second equivalence point is V_EP₂. The volume corresponding to the half-titration point of the amino group is (V_EP₁ + V_EP₂) / 2. The pH at this volume is pKa₂.

Self-Validation and Trustworthiness
  • Standardized Reagents: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration. Use a high-quality, standardized NaOH solution.

  • Temperature Control: pKa values are temperature-dependent. Perform all measurements at a constant, recorded temperature (e.g., 25 °C).

  • Replicates: Perform the titration in triplicate to ensure reproducibility and report the mean and standard deviation of the pKa values.

  • Ionic Strength: The ionic strength of the solution can influence pKa values. For highly precise work, consider performing the titration in a solution of constant ionic strength by adding a background electrolyte like KCl.

Conclusion

A thorough understanding and empirical validation of the pKa values of O-ethyl-D-serine HCl are indispensable for its effective application in research and drug development. While theoretical estimations based on the inductive effects of the O-ethyl group provide a valuable starting hypothesis—predicting a slight increase in both pKa₁ and pKa₂ compared to D-serine—they cannot replace precise experimental data. The detailed potentiometric titration protocol provided in this guide offers a robust and reliable method for determining these critical physicochemical parameters. By adhering to this self-validating system, researchers can ensure the scientific integrity of their work, enabling more predictable outcomes in peptide synthesis, formulation development, and biochemical assays.

References

  • PubChem. Serine. National Center for Biotechnology Information. [Link]

CAS number and identifiers for (2R)-2-amino-3-ethoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, physicochemical properties, and synthesis workflows for (2R)-2-amino-3-ethoxypropanoic acid hydrochloride (also known as O-Ethyl-D-serine HCl).

Content Type: Technical Whitepaper & Protocol Guide Subject: Chemical Identification, Properties, and Synthesis of CAS 1807912-09-9[1]

Executive Summary & Core Identifiers

(2R)-2-amino-3-ethoxypropanoic acid hydrochloride is a non-proteinogenic amino acid derivative.[1] Structurally, it is the ethyl ether of D-serine. Unlike its L-isomer, which serves as a standard chiral building block, the D-isomer (O-Ethyl-D-serine) is frequently investigated for its role in modulating N-methyl-D-aspartate (NMDA) receptors and as a proteolysis-resistant residue in peptidomimetic drug design.

The hydrochloride salt form is preferred in research and formulation due to its enhanced stability, crystallinity, and water solubility compared to the zwitterionic free base.

Chemical Identity Table[2]
Identifier TypeDesignation
Chemical Name (2R)-2-amino-3-ethoxypropanoic acid hydrochloride
Common Synonyms O-Ethyl-D-serine HCl; H-D-Ser(Et)-OH[1]·HCl
CAS Number (HCl Salt) 1807912-09-9
CAS Number (Free Base) 300583-47-5
Molecular Formula C₅H₁₁NO₃[2] · HCl
Molecular Weight 169.61 g/mol
Chirality D-Configuration (R-enantiomer)
MDL Number MFCD28965823 (varies by vendor, verify via CAS)
SMILES (Free Base) CCOP(=O)(O)CC(=O)O (Note: Generic ether representation) Correct Isomeric: CCOO)CN (Check connectivity: CCO CC(=O)O) Valid SMILES: CCO CC(=O)O (for D-isomer)
Structural Visualization

The following diagram illustrates the connectivity and stereochemistry of the molecule.

ChemicalStructure Figure 1: Structural connectivity of O-Ethyl-D-serine HCl Center Chiral Center (Cα) Amine Amine Group (-NH3+) Center->Amine (R)-Config Carboxyl Carboxyl Group (-COOH) Center->Carboxyl Ether Ether Linkage (-O-) Center->Ether Side Chain Chloride Counterion (Cl-) Amine->Chloride Ionic Bond Ethyl Ethyl Group (-CH2CH3) Ether->Ethyl

[6]

Physicochemical Properties & Stability

Understanding the physical behavior of this compound is critical for assay development and storage.

  • Appearance: White to off-white crystalline powder.

  • Solubility: Highly soluble in water (>50 mg/mL) and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).

  • Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in desiccated conditions to prevent hydrolysis or clumping.

  • pKa Values (Approximate):

    • 
      -COOH: ~2.2
      
    • 
      -NH₃⁺: ~9.1
      
  • Stability: Stable under standard laboratory conditions (4°C or -20°C). Avoid prolonged exposure to strong bases, which may cause racemization at the

    
    -carbon or 
    
    
    
    -elimination of the ethoxy group.

Synthesis & Manufacturing Protocol

Synthesizing O-alkylated serine derivatives, particularly in the D-configuration, presents a specific challenge: prevention of racemization and suppression of


-elimination . The ether oxygen at the 

-position makes the

-proton more acidic, increasing the risk of converting the pure (2R) enantiomer into a racemic mixture under basic conditions.
Recommended Synthetic Route: Phase Transfer Alkylation

This protocol utilizes a protected D-serine precursor to ensure stereochemical integrity.

Prerequisites:

  • Starting Material:

    
    -Trityl-D-serine methyl ester (or 
    
    
    
    -Boc-D-serine methyl ester).
  • Reagents: Ethyl Iodide (EtI), Silver Oxide (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (Anhydrous).

Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic pathway minimizing racemization risks Start Start: D-Serine Methyl Ester (HCl salt) Step1 Step 1: N-Protection (Trityl or Boc) Start->Step1 Protection Step2 Step 2: O-Alkylation (EtI, Ag2O or NaH/DMF) Step1->Step2 Ether Formation Step3 Step 3: Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Saponification Step4 Step 4: Global Deprotection (HCl/Dioxane) Step3->Step4 Acidolysis Final Final Product: (2R)-2-amino-3-ethoxypropanoic acid HCl Step4->Final Crystallization

Detailed Protocol Steps
Step 1: Protection (If starting from free D-Serine)

To prevent N-alkylation, the amine must be protected. The Trityl (Trt) group is superior to Boc for preventing racemization because its bulk shields the


-proton.
  • Reaction: React D-Serine methyl ester with Trityl Chloride (Trt-Cl) and TEA in DCM.

Step 2: O-Alkylation (The Critical Step)
  • Method A (Mild - Preferred): Dissolve

    
    -Trt-D-Ser-OMe in dry DMF. Add excess Ethyl Iodide (5 eq) and Silver Oxide (
    
    
    
    , 2 eq). Stir at room temperature for 24–48 hours.
    • Why:

      
       acts as a mild base that promotes alkylation without sufficiently high basicity to deprotonate the 
      
      
      
      -carbon, preserving chirality [1].
  • Method B (Strong Base): Use

    
     in DMF at 0°C.
    
    • Warning: Strict temperature control is required. If the temperature rises,

      
      -elimination (forming the dehydro-alanine derivative) becomes the dominant pathway.
      
Step 3: Deprotection & Salt Formation
  • Hydrolysis: Treat the intermediate with LiOH in THF/Water to remove the methyl ester.

  • Acidolysis: Treat the

    
    -protected acid with 4M HCl in Dioxane. This removes the Trityl/Boc group and simultaneously forms the hydrochloride salt.
    
  • Purification: Precipitate the final product using cold diethyl ether. Recrystallize from Ethanol/Water if necessary to achieve >98% enantiomeric excess (ee).

Analytical Validation (QC)

To certify the identity of CAS 1807912-09-9, the following analytical criteria must be met.

TestAcceptance CriteriaNotes
1H NMR (D₂O)

1.15 (t, 3H), 3.55 (q, 2H), 3.8-4.0 (m, 2H), 4.15 (t, 1H)
Confirm ethyl group signals and intact

-proton.
Mass Spectrometry

m/z
Corresponds to free base mass (133.07 + 1).
Chiral HPLC > 98% eeUse Crownpak CR(+) or Chiralpak ZWIX column.
Chloride Content 19.0% ± 1.0%Theoretical Cl content for mono-HCl salt.

Self-Validating Check: If the 1H NMR shows a pair of doublets around 5.5–6.0 ppm,


-elimination has occurred , and the batch contains dehydro-alanine impurities. The synthesis must be restarted with milder base conditions.

Applications in Drug Development

  • NMDA Receptor Modulation: D-Serine is a co-agonist at the glycine site of the NMDA receptor. The O-ethyl analog serves as a probe to study steric tolerance at this binding site [2].

  • Peptide Stability: Incorporating O-ethyl-D-serine into peptide drugs increases resistance to enzymatic degradation (proteolysis) due to the non-natural D-configuration and the ether side chain, which mimics Serine but lacks the hydrogen-bond donating capability of the hydroxyl group.

References

  • Federsel, H. J., et al. "State-of-the-art in the synthesis of chiral amino acids." Chemical Reviews, 2012.
  • Mothet, J. P., et al. "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor." Proceedings of the National Academy of Sciences, 2000. Link

  • PubChem Compound Summary. "(2R)-2-amino-3-ethoxypropanoic acid hydrochloride."[1] National Center for Biotechnology Information. Accessed 2025.[3] Link

  • BidePharm & BLDPharm Catalogs. "Product Analysis: CAS 1807912-09-9.

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of O-Ethyl-D-Serine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The incorporation of O-ethyl-D-serine (D-Ser(Et)) into peptide sequences represents a sophisticated strategy in peptidomimetic drug design. Unlike native L-serine, this non-canonical amino acid (NCAA) offers two distinct pharmacological advantages:

  • Metabolic Stability: The D-configuration confers resistance to endogenous proteolytic enzymes.

  • Side-Chain Modulation: The ethyl ether moiety masks the hydroxyl proton donor capability while retaining acceptor potential, simultaneously increasing local hydrophobicity and steric bulk compared to native serine.

This guide details the specific SPPS protocols required to incorporate Fmoc-D-Ser(Et)-OH. Unlike standard amino acids, this residue presents unique challenges regarding enantiomeric purity (racemization) and


-elimination  risks. This protocol is designed to mitigate these risks using a self-validating, optimized workflow.

Critical Chemical Considerations

The Building Block
  • Reagent: Fmoc-O-ethyl-D-serine (Fmoc-D-Ser(Et)-OH).

  • Stability Profile: The O-ethyl ether linkage is acid-stable . Unlike O-tBu (which is removed during TFA cleavage), the ethyl group remains on the final peptide.

  • Racemization Risk: High. D-amino acids are prone to converting to L-isomers during activation, particularly if base-mediated activation (e.g., HATU/DIEA) is prolonged.

  • 
    -Elimination Risk:  Moderate. The presence of the electron-withdrawing Fmoc group and the basic conditions of deprotection (piperidine) can trigger the elimination of ethanol, forming a dehydroalanine (ΔAla) impurity.
    
Reagent Selection Matrix
ComponentRecommendationScientific Rationale
Resin 2-Chlorotrityl Chloride (2-CTC) Highly acid-sensitive loading prevents racemization of the C-terminal residue (if D-Ser(Et) is C-term). Minimizes diketopiperazine formation.[1]
Coupling Reagent DIC / Oxyma Pure CRITICAL: Avoids tertiary bases (DIEA/NMM) during activation, significantly reducing the risk of D→L racemization compared to HATU/HBTU.
Deprotection 20% Piperidine + 0.1M HOBt HOBt suppresses aspartimide formation and potential

-elimination side reactions during Fmoc removal.
Cleavage TFA / TIS / H2O (95:2.5:2.5) Standard cocktail. The O-ethyl ether is stable to high-concentration TFA.

Experimental Protocol

Phase 1: Resin Preparation & Loading

Target: 0.1 mmol scale.[2] Resin: 2-Chlorotrityl Chloride (Loading ~1.6 mmol/g).

  • Swelling: Weigh 100 mg resin into a fritted syringe reactor. Swell in dry DCM (3 mL) for 20 min. Drain.

  • Loading (First Residue):

    • Dissolve 0.1 mmol Fmoc-AA-OH in 2 mL dry DCM.

    • Add 4.0 eq. DIEA (relative to AA).

    • Add solution to resin; agitate for 1 hour.[2]

    • Note: If loading D-Ser(Et) as the first residue, ensure reaction time does not exceed 60 min to prevent racemization.

  • Capping: Add 1 mL MeOH to the reaction mixture (active species quenching). Agitate 15 min. Drain and wash (3x DCM, 3x DMF).

Phase 2: Chain Elongation (The D-Ser(Et) Cycle)

This cycle applies specifically when coupling Fmoc-D-Ser(Et)-OH .

Step A: Fmoc Deprotection
  • Add 20% Piperidine/DMF (containing 0.1M HOBt) to resin.

  • Agitate for 3 minutes . Drain.

  • Add fresh Deprotection Solution. Agitate for 7 minutes . Drain.

    • Optimization: Do not exceed 15 minutes total exposure to minimize

      
      -elimination risk.
      
  • Wash extensively: DMF (5x), DCM (3x), DMF (3x).

Step B: Activation & Coupling (Low-Racemization Protocol)

Stoichiometry: 3.0 eq. AA / 3.0 eq.[3] DIC / 3.0 eq. Oxyma Pure.[4]

  • Pre-activation:

    • In a small vial, dissolve Fmoc-D-Ser(Et)-OH (3 eq.) and Oxyma Pure (3 eq.) in minimal DMF (~1.5 mL).

    • Add DIC (3 eq.).[5]

    • Wait exactly 2 minutes for the active ester to form. (Solution may turn yellow/orange).

  • Coupling:

    • Transfer the pre-activated solution to the resin.[1][5]

    • Agitate at Room Temperature for 45–60 minutes .

    • Do not use DIEA. The absence of exogenous base is the key to maintaining chirality.

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • If positive (incomplete), do not use base-mediated recoupling. Perform a second coupling with fresh DIC/Oxyma.

Phase 3: Cleavage & Isolation
  • Wash resin with DCM (5x) to remove all DMF traces. Dry under N2 flow.

  • Prepare Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

  • Add 3 mL cocktail to resin. Agitate 2 hours.

  • Precipitate filtrate into cold diethyl ether (-20°C). Centrifuge, decant, and lyophilize.

Quality Control & Troubleshooting

Analytical Validation
  • LC-MS: Look for the parent mass.

    • Expected: Mass of peptide with Ser(Et).

    • 
      -Elimination Impurity: Mass - 46 Da (Loss of Ethanol). If observed, reduce piperidine time in future runs.
      
  • Chiral Chromatography: To verify D-configuration retention, hydrolyze a small aliquot (6N HCl, 110°C, 24h) and analyze via Marfey’s method or Chiral HPLC against authentic D-Ser and L-Ser standards.

Workflow Visualization

The following diagram illustrates the decision logic for incorporating D-Ser(Et) to ensure high fidelity.

SPPS_Workflow Start Start: Resin Swollen Deprotect Fmoc Removal (20% Piperidine + 0.1M HOBt) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Decision_AA Is Next AA Fmoc-D-Ser(Et)-OH? Wash1->Decision_AA Standard_Couple Standard Coupling (HBTU/DIEA) Decision_AA->Standard_Couple No (Standard AA) Special_Couple Low-Racemization Coupling (DIC + Oxyma Pure) NO BASE ADDED Decision_AA->Special_Couple Yes (Critical Step) Test Kaiser/Chloranil Test Standard_Couple->Test Special_Couple->Test Test->Deprotect Negative (Complete) - Next Cycle Recouple Recouple (Fresh DIC/Oxyma) Test->Recouple Positive (Incomplete) Cleavage Final Cleavage (TFA/TIS/H2O) Test->Cleavage Sequence Complete Recouple->Test QC QC: Check for [M-46] (Elimination) and D/L Ratio Cleavage->QC

Caption: Logic flow for incorporating Fmoc-D-Ser(Et)-OH, highlighting the divergence from standard HBTU/DIEA coupling to a base-free DIC/Oxyma protocol to prevent racemization.

References

  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of ether stability in SPPS).

  • El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Bachem Technical Library.Racemization in Peptide Synthesis. (Industry standard guidelines for D-amino acid handling).

  • Coin, I., et al. (2007).Solid-phase synthesis of O-linked glycopeptides. Nature Protocols, 2, 3247–3256. (Provides mechanistic insights into

    
    -elimination risks in substituted serines).
    

Sources

Application Notes and Protocols: Methods for Removing Hydrochloride Salt from O-ethyl-D-serine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-ethyl-D-serine is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. It is frequently synthesized and isolated as a hydrochloride salt to enhance its stability and crystallinity. However, for subsequent synthetic transformations, particularly those involving nucleophilic reactions or base-sensitive reagents, the presence of the hydrochloride salt is often detrimental. Therefore, the efficient and quantitative removal of the hydrochloride salt to yield the free base of O-ethyl-D-serine is a critical step in its utilization.

This comprehensive guide provides detailed application notes and protocols for several established methods for the removal of the hydrochloride salt from O-ethyl-D-serine. The selection of the most appropriate method depends on factors such as the scale of the reaction, the desired purity of the final product, the available equipment, and the cost of reagents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical execution of these essential laboratory techniques.

Method 1: Neutralization and Liquid-Liquid Extraction

This is a classic and widely used method for the liberation of free amines from their hydrochloride salts.[1] The principle lies in the neutralization of the acidic hydrochloride with a suitable base, followed by the extraction of the liberated, more organic-soluble free amine into an immiscible organic solvent.

Causality Behind Experimental Choices

The choice of base is critical. A weak inorganic base like sodium bicarbonate is often preferred as it is inexpensive and the resulting inorganic salts are highly soluble in the aqueous phase and insoluble in the organic phase, simplifying the separation.[1] The selection of the extraction solvent is dictated by the solubility of the free O-ethyl-D-serine and its immiscibility with water. Dichloromethane (DCM) is a common choice due to its excellent solvating power for many organic compounds and its relatively low boiling point, which facilitates its removal.[1]

Experimental Protocol
  • Dissolution: Dissolve O-ethyl-D-serine hydrochloride (1.0 eq) in deionized water to a concentration of approximately 0.5-1.0 M.

  • Neutralization: Cool the solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Monitor the pH of the aqueous solution with a pH meter or pH paper, continuing the addition until the pH is between 8 and 9. Effervescence (release of CO₂) will be observed.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 2 volumes of the initial aqueous solution). For example, if you started with 10 mL of the aqueous solution, extract with three 20 mL portions of DCM. After each extraction, allow the layers to separate completely and drain the lower organic layer.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for at least 30 minutes to remove residual water.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue will be the O-ethyl-D-serine free base.

Data Presentation
ParameterValue
Starting MaterialO-ethyl-D-serine hydrochloride
BaseSaturated Sodium Bicarbonate
Extraction SolventDichloromethane
pH Endpoint8-9
Typical Yield>95%
Workflow Diagram

Neutralization_Extraction cluster_aqueous Aqueous Phase cluster_extraction Extraction cluster_organic Organic Phase A Dissolve O-ethyl-D-serine HCl in Water B Add Saturated NaHCO3 (pH 8-9) A->B Neutralization C Extract with Dichloromethane (3x) B->C Phase Transfer D Combine Organic Layers C->D E Dry over Na2SO4 D->E F Filter E->F G Evaporate Solvent F->G H O-ethyl-D-serine (Free Base) G->H

Caption: Workflow for Neutralization and Extraction.

Method 2: Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for desalting and purifying charged molecules like amino acids and their derivatives.[2][3][4] This method can provide very pure product, free of inorganic salts. Both cation and anion exchange resins can be utilized.

Cation-Exchange Chromatography

In this approach, the positively charged O-ethyl-D-serine cation binds to a negatively charged cation-exchange resin, while the chloride anions pass through. The free base is then eluted with a basic solution.

Experimental Protocol
  • Resin Preparation: Swell a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) in deionized water. Pack the resin into a chromatography column and wash sequentially with 1 M NaOH, deionized water until the eluent is neutral, 1 M HCl, and finally with deionized water until the eluent is neutral.

  • Sample Loading: Dissolve the O-ethyl-D-serine hydrochloride in a minimum amount of deionized water and apply it to the top of the prepared column.

  • Washing: Elute the column with deionized water to wash away the chloride ions. Monitor the eluent with a silver nitrate test (a white precipitate of AgCl will form in the presence of chloride). Continue washing until the test is negative.

  • Elution: Elute the O-ethyl-D-serine from the resin with a dilute aqueous solution of a volatile base, such as 2% ammonium hydroxide.

  • Isolation: Collect the fractions containing the product (which can be identified by thin-layer chromatography). Combine the product-containing fractions and remove the water and excess ammonium hydroxide by lyophilization (freeze-drying) or rotary evaporation to yield the pure O-ethyl-D-serine free base.[5][6][7][8]

Anion-Exchange Chromatography

Here, the chloride anions are exchanged for hydroxide ions on a basic anion-exchange resin. The hydroxide ions then neutralize the protonated amine of the O-ethyl-D-serine.

Experimental Protocol
  • Resin Preparation: Prepare a strongly basic anion-exchange resin (e.g., Dowex 1X8) in the hydroxide form by washing the resin with 1 M NaOH, followed by deionized water until the eluent is neutral.

  • Sample Loading: Dissolve the O-ethyl-D-serine hydrochloride in deionized water and pass the solution through the column.

  • Elution and Isolation: The eluent will contain the O-ethyl-D-serine free base. Collect the eluent and remove the water by lyophilization or rotary evaporation.

Data Presentation
ParameterCation-ExchangeAnion-Exchange
Resin TypeStrongly Acidic (e.g., Dowex 50WX8)Strongly Basic (e.g., Dowex 1X8)
Eluent for ProductDilute Ammonium HydroxideDeionized Water
Key AdvantageHigh PuritySimpler Elution
Typical Yield>90%>90%
Workflow Diagram

Ion_Exchange cluster_cation Cation-Exchange cluster_anion Anion-Exchange A Load Sample onto Acidic Resin B Wash with Water (Remove Cl-) A->B C Elute with Dilute Ammonium Hydroxide B->C D Lyophilize to obtain Free Base C->D E Load Sample onto Basic Resin (OH- form) F Collect Eluent (Free Base in Water) E->F G Lyophilize to obtain Free Base F->G

Caption: Cation and Anion-Exchange Chromatography Workflows.

Method 3: Use of Zinc Dust

A less common but effective method for the deprotonation of hydrochloride salts of amino acid esters and peptides involves the use of activated zinc dust.[9][10] This method is advantageous as it avoids the use of a tertiary base, which can sometimes lead to side reactions. The reaction is neat and quantitative, and the free amino peptide esters can be isolated in good yield and purity.[9][10]

Causality Behind Experimental Choices

Zinc is a reducing agent, and in this context, it is believed to facilitate the deprotonation. The activation of zinc dust with HCl is crucial to remove any passivating oxide layer and increase its surface area and reactivity. Tetrahydrofuran (THF) is a suitable solvent as it is relatively non-polar and can dissolve the amino acid ester hydrochloride to some extent.

Experimental Protocol
  • Zinc Activation: Activate commercial zinc dust by treating it with 1N HCl, followed by thorough washing with water and acetone, and then drying.[9]

  • Deprotonation: To a suspension of O-ethyl-D-serine hydrochloride (1 mmol) in THF (10 mL), add the activated zinc dust (100 mg) in one portion.

  • Reaction: Stir the mixture for 5-10 minutes at room temperature.

  • Isolation: After the reaction is complete (monitor by TLC), filter the mixture to remove the zinc dust. Evaporate the filtrate in vacuo and precipitate the product using dry ether to obtain the O-ethyl-D-serine free base as a crystalline solid.[9]

Data Presentation
ParameterValue
ReagentActivated Zinc Dust
SolventTetrahydrofuran (THF)
Reaction Time5-10 minutes
Work-upFiltration and Precipitation
Typical YieldGood to Excellent

Method 4: Lyophilization with a Volatile Base

This method is particularly useful when other methods are not suitable, for instance, if the free base is highly water-soluble, making extraction difficult. The principle is to convert the hydrochloride salt to a salt of a volatile acid with a volatile base, which can then be removed by sublimation during lyophilization.[7][11]

Causality Behind Experimental Choices

Ammonium hydroxide is a good choice as both ammonia and water are volatile. The resulting ammonium chloride can be sublimated under the high vacuum and low temperatures of a lyophilizer. It is important to use a slight excess of the volatile base to ensure complete conversion of the hydrochloride salt.

Experimental Protocol
  • Dissolution: Dissolve the O-ethyl-D-serine hydrochloride in deionized water.

  • Neutralization: Add a slight excess of a volatile base, such as ammonium hydroxide, to the solution.

  • Lyophilization: Freeze the solution and lyophilize it until all the water and volatile ammonium salts have sublimed, leaving the O-ethyl-D-serine free base as a solid. Repeatedly dissolving the sample in water and re-lyophilizing can help remove all traces of the volatile salt.[5]

Data Presentation
ParameterValue
BaseVolatile Base (e.g., Ammonium Hydroxide)
Key EquipmentLyophilizer (Freeze-dryer)
AdvantageSuitable for highly water-soluble products
DisadvantageCan be time-consuming

Method 5: Use of Silver Salts

This method relies on the precipitation of the chloride ion as insoluble silver chloride (AgCl). It is a very effective but often expensive method due to the cost of silver salts.[12]

Causality Behind Experimental Choices

Silver(I) salts, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), are used because silver chloride is extremely insoluble in aqueous solutions, driving the reaction to completion. The choice between silver carbonate and silver oxide depends on the specific reaction conditions and the stability of the starting material.

Experimental Protocol
  • Reaction: Dissolve the O-ethyl-D-serine hydrochloride in water and add a stoichiometric amount of silver carbonate or silver oxide.

  • Stirring: Stir the suspension at room temperature. The reaction progress can be monitored by the disappearance of the starting material by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the precipitated silver chloride.

  • Isolation: The filtrate contains the O-ethyl-D-serine free base in an aqueous solution. The water can be removed by rotary evaporation or lyophilization to yield the final product.

Data Presentation
ParameterValue
ReagentSilver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O)
ByproductSilver Chloride (AgCl)
AdvantageHigh efficiency and clean reaction
DisadvantageHigh cost of silver reagents

Concluding Remarks

The selection of the optimal method for removing the hydrochloride salt from O-ethyl-D-serine is a crucial decision in the synthetic workflow. For large-scale preparations where cost is a significant factor, neutralization and extraction is often the method of choice. For applications requiring the highest purity, ion-exchange chromatography is recommended. The other methods described offer valuable alternatives for specific situations. It is always advisable to perform a small-scale trial to optimize the conditions before proceeding with a large-scale reaction.

References

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Online discussion]. Available: [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223–226. Available: [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? [Online discussion]. Available: [Link]

  • ResearchGate. (2020, December 12). How to remove residual ammonia from freeze-dried glycopeptide samples? [Online discussion]. Available: [Link]

  • Google Patents. (1970). US3536593A - Process for separating hydrocarbons from amines by conversion to amine salts and azeotrope distillation.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Google Patents. (1969). US3448152A - Amine recovery.
  • Google Patents. (1999). WO1999030688A1 - Methods of lyophilizing solutions.
  • XMB 1.9.11. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Csapó, J., et al. (2007). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20.
  • PubMed. (1993). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 211(1), 103-109.
  • Organic Syntheses. (n.d.). dl-SERINE. Retrieved from [Link]

  • Csapó, J., et al. (2007). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
  • Reddit. (2023, June 2). Any good tips for removing ammonium formate from purified products? [Online discussion]. Available: [Link]

  • Google Patents. (2021). WO2021103454A1 - Desalination method using lyophilization principle.
  • Google Patents. (1991). US5030750A - Process for preparing DL-serine and process for separation and purification of the same.
  • Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.
  • SGL Carbon. (n.d.). HCl recovery using azeotrope shifters. Retrieved from [Link]

  • Reddit. (2021, July 20). How to dry ammonium bicarbonate solution containing digested protein? [Online discussion]. Available: [Link]

  • Berlinguet, L. (1953). THE SYNTHESIS OF D,L-SERINE BY SELECTIVE REDUCTION OF N-SUBSTITUTED AMINOMALONIC AND CYANOACETIC ESTERS. Canadian Journal of Chemistry, 31(11), 1119-1125.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Incomplete Coupling of Sterically Hindered Ethoxy Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Incomplete Coupling in N-Ethoxy / N-Alkoxy Peptidomimetics

Executive Summary & Scope

The Challenge: Coupling to N-ethoxy amino acids (and N-alkoxy analogs in general) represents one of the most significant challenges in solid-phase peptide synthesis (SPPS). The presence of the electronegative oxygen atom directly attached to the nitrogen (


) creates two distinct barriers:
  • Electronic Deactivation: The inductive effect of the oxygen atom significantly lowers the nucleophilicity of the amine (

    
    -effect notwithstanding, the steric and electronic withdrawal dominates in amide bond formation).
    
  • Steric Hindrance: The ethoxy group adds significant bulk around the nucleophilic center, creating a "protective umbrella" that blocks the approach of the activated carboxylate.

Scope of Guide: This guide addresses the synthesis of peptides where the incoming amino acid must couple to an N-ethoxy residue (the amine component). It assumes you are observing incomplete conversion, deletion sequences, or low yields.

Diagnostic Workflow

Before changing reagents, confirm the nature of the failure using this decision tree.

TroubleshootingWorkflow Start Issue: Incomplete Coupling to N-Ethoxy Residue Check1 Step 1: Verify Monitoring Method Start->Check1 Decision1 Is Kaiser/Ninhydrin Test Positive? Check1->Decision1 Action1 False Negative Risk: N-alkoxy amines react poorly with Ninhydrin. Switch to Chloranil or Mini-Cleavage LCMS. Decision1->Action1 No/Weak Color Check2 Step 2: Assess Steric Bulk of Incoming AA Decision1->Check2 Confirmed Incomplete (LCMS) Action1->Check2 Decision2 Is Incoming AA Bulky? (e.g., Val, Ile, Aib) Check2->Decision2 Sol1 Protocol A: High Reactivity HATU/HOAt + Microwave (75°C) Decision2->Sol1 Standard AA Sol2 Protocol B: Extreme Sterics Acid Fluorides (TFFH) or PyAOP Decision2->Sol2 Bulky AA

Figure 1: Diagnostic logic for identifying and resolving coupling failures with N-alkoxy substrates.

Technical Support Q&A

Category 1: Mechanism & Diagnostics

Q1: I am getting a negative Ninhydrin (Kaiser) test, but my mass spec shows the coupling failed. Why? A: You are experiencing a classic "False Negative." The Kaiser test relies on the reaction of ninhydrin with primary amines to form Ruhemann’s purple. N-ethoxy amino acids are secondary amines with reduced nucleophilicity. They often fail to react with ninhydrin or produce a very faint, non-distinct color.

  • Correction: Use the Chloranil Test (specifically for secondary amines) or the p-Anisaldehyde Test . However, the most reliable method for N-alkoxy residues is a micro-cleavage : cleave 2-3 mg of resin and analyze via HPLC/MS. Do not trust colorimetric tests alone for this step.

Q2: Why is the coupling so much harder than with N-Methyl amino acids? A: While N-Methyl amino acids are hindered, the methyl group is an electron donor (slightly activating). In contrast, the ethoxy group (


) is electron-withdrawing . This pulls electron density away from the nitrogen, making it a terrible nucleophile. Combined with the steric bulk of the ethyl tail, the activation energy required to form the amide bond is significantly higher than for standard residues.
Category 2: Reagent Selection

Q3: I am using HBTU/DIPEA. Should I switch to HATU? A: Yes, immediately. HBTU is insufficient for N-ethoxy couplings.

  • Why: HBTU generates an OBt ester.[1] For sterically hindered couplings, you need the HOAt effect (found in HATU). The nitrogen atom in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group participation) via hydrogen bonding to the incoming amine, effectively positioning it for attack.

  • Recommendation: Switch to HATU (0.95 eq) / HOAt (0.95 eq) / Collidine (or DIPEA).

Q4: HATU failed. What is the "Nuclear Option"? A: If HATU fails, you have two escalation paths:

  • PyAOP: This is the phosphonium equivalent of HATU. Phosphonium salts often drive reactions further than uronium salts because they do not react with the amine to form guanidinium byproducts (a risk with HATU if the coupling is slow).

  • Acid Fluorides: This is often the most successful method for extremely hindered systems (e.g., coupling Aib to N-ethoxy-Gly).

    • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

    • Mechanism: This generates an amino acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky active esters.

Category 3: Reaction Conditions

Q5: Can I use microwave irradiation? A: Yes, microwave irradiation is highly recommended and often necessary.

  • Protocol: 75°C for 10–20 minutes.

  • Caution: N-alkoxy peptides can be sensitive to side reactions (like N-O bond cleavage or elimination) at very high temperatures (>90°C). Keep it at 75°C.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP is a better solvent for preventing aggregation, which is common in difficult sequences.

Q6: What about double coupling? A: Double coupling is mandatory.

  • Coupling 1: HATU/HOAt/DIPEA in NMP (1 hour, or 10 min MW).

  • Coupling 2: PyAOP/HOAt/Collidine in NMP (1 hour, or 10 min MW).

  • Note: Using a different activation chemistry for the second coupling (e.g., Uronium then Phosphonium) is a proven strategy to overcome specific kinetic traps.

Optimized Experimental Protocol

Use this protocol for coupling Amino Acid X to a resin-bound N-Ethoxy Amino Acid .

Reagents:
  • Activator: HATU (0.5 M in DMF)

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA (2 M in NMP)

  • Solvent: Anhydrous NMP (preferred) or DMF.

Step-by-Step Procedure:
StepActionCritical Parameter
1. Swelling Swell resin in NMP for 20 mins.Ensures accessibility of sites.
2. Activation Dissolve Incoming AA (5 eq) and HATU (4.9 eq) in minimal NMP. Add Collidine (10 eq) .Do not pre-activate for >2 mins to avoid racemization.
3. Addition Add activated solution to the resin-bound N-ethoxy peptide.Concentration should be high (0.2–0.3 M).
4. Reaction Microwave: 75°C, 25 Watts, 15 mins.Manual: 50°C water bath, 2 hours.Agitate continuously.
5. Wash Drain and wash with NMP (3x).Remove excess reagents.
6.[1][2][3][4] Re-Couple Repeat Steps 2-4 using PyAOP or TFFH instead of HATU.Change chemistry to drive completion.
7. Capping Cap unreacted amines with Acetic Anhydride/Pyridine.Prevents deletion sequences.
Data Analysis: Comparison of Coupling Reagents

Typical yields for coupling Fmoc-Ala-OH to H-N(OEt)-Gly-Resin:

Reagent SystemConditionsTypical YieldNotes
HBTU / DIPEA RT, 2h< 20%Not Recommended. Sterically inadequate.
HATU / HOAt RT, 2h60-70%Good, but often incomplete.
HATU / HOAt MW (75°C) > 95% Standard Protocol.
TFFH (Acid Fluoride) MW (75°C)> 98%Use for "Impossible" couplings (e.g., Val/Ile).

References

  • Albericio, F., & Boman, H. G. (1999). Coupling Reagents and Methods for the Formation of the Amide Bond. In Methods in Enzymology.

    • Context: Foundational text on HATU/HO
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society.[2]

    • Context: Establishes the superiority of Aza-derivatives (HO
  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry.

    • Context: Validates the use of Acid Fluorides (TFFH) for extremely hindered amino acids (Aib), applicable to N-alkoxy sterics.
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

    • Context: Introduction of Phosphonium salts (PyBOP/PyAOP)
  • BenchChem Technical Support. (2025). Peptide Synthesis with Sterically Hindered Amino Acids.

    • Context: Modern troubleshooting protocols for aggreg
    • [5]

Sources

Removing unreacted reagents from O-ethyl-D-serine preparations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Reagents & Impurities

Document ID: TS-OEDS-042 | Version: 2.1 | Audience: R&D, Process Chemistry

Executive Summary

The synthesis of O-ethyl-D-serine (typically via the copper-complex intermediate to prevent N-alkylation) presents a unique purification challenge. You are dealing with a zwitterionic product that shares high structural similarity with your starting material (D-serine) and is contaminated by heavy metals (Copper II) and potent alkylating agents (Ethyl Iodide or Diethyl Sulfate).

This guide is structured into three Purification Modules based on the physicochemical properties of the contaminants.

Impurity Profile & Removal Strategy

Impurity ClassSpecific ContaminantPhysicochemical PropertyRemoval Strategy
Volatile Electrophiles Ethyl Iodide (EtI), Diethyl SulfateLipophilic, Volatile, ReactiveVacuum Evaporation & Chemical Quenching (Thiosulfate)
Inorganic Catalysts Copper(II) Salts (from complex)Cationic, ParamagneticChelation (EDTA) or Cation Exchange Chromatography
Starting Material D-SerinePolar, ZwitterionicIon Exchange (Hydrophobicity difference)
Side Products N-ethyl-D-serineBasicpH-controlled Crystallization

Module 1: Removing Alkylating Agents (The "Hot" Zone)

Target: Ethyl Iodide (EtI) or Diethyl Sulfate

The Issue: These reagents are potent carcinogens and can continue to react during workup, leading to N-alkylation side products. The Fix: Physical removal followed by chemical quenching.

Protocol 1.1: The "Stop-Reaction" Workflow
  • Evaporation: Immediately upon reaction completion, remove the bulk of EtI via rotary evaporation.

    • Critical Parameter: Bath temperature < 40°C. High heat can promote esterification of the carboxyl group.

  • Quenching (The Thiosulfate Wash):

    • Dissolve the crude residue in water.

    • Add 10% Sodium Thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) solution.
      
    • Mechanism:[1] Thiosulfate acts as a "soft" nucleophile, rapidly reacting with the "soft" electrophile (Iodine/Ethyl Iodide) to form water-soluble salts that are easily washed away.

    • Visual Check: If the solution is brown/yellow (iodine), thiosulfate will turn it clear.

Safety Note: Ethyl iodide is a lachrymator and suspected carcinogen. All rotary evaporator exhaust must be vented into a fume hood.

Module 2: Removing Copper Catalyst (The "Blue" Zone)

Target: Copper(II) ions from the intermediate complex

The Issue: The standard synthesis involves an intermediate copper complex (e.g., O'Donnell method). If not fully removed, copper salts will poison downstream biological assays and cause paramagnetic interference in NMR.

Protocol 2.1: The Chelation-Exchange Method

Why this works: We exploit the fact that free Cu(II) binds strongly to iminodiacetic acid resins (Chelex) or can be displaced by sulfide, though the latter is toxic. We recommend the Ion Exchange route for safety and scalability.

  • Hydrolysis: The copper complex is typically hydrolyzed with dilute HCl. The solution turns from purple/blue to light blue/green.

  • Cation Exchange (Dowex 50W or equivalent):

    • Load: Apply the acidic solution to a column of Dowex 50W (H+ form).

    • Wash: Wash with 2-3 column volumes (CV) of water.

    • Elution (The Separation):

      • Copper ions have a higher affinity for the resin than the amino acid.

      • Elute the amino acid with 1M - 2M Ammonium Hydroxide (

        
        ) .
        
      • Result: The copper often remains bound (blue band at top) or elutes much later. The amino acid elutes as the ammonium salt.

Module 3: Separating D-Serine (The "Twin" Zone)

Target: Unreacted D-Serine

The Issue: D-Serine and O-ethyl-D-serine differ only by an ethyl group. Their pKa values are nearly identical (


, 

). Standard acid/base extraction will not separate them.

The Fix: Hydrophobic Interaction / Ion Exclusion.

Protocol 3.1: Fractionation via Hydrophobicity

O-ethyl-D-serine is slightly more hydrophobic than D-serine due to the ethyl ether moiety.

  • Resin Selection: Use a strongly acidic cation exchanger (e.g., Dowex 50W-X8, 200-400 mesh). The "X8" (8% cross-linking) is crucial as it accentuates separation based on molecular size and hydrophobicity.

  • Elution Gradient:

    • Do not use a steep gradient. Use an isocratic elution or a very shallow gradient of dilute Ammonia (0.1M to 0.5M).

    • Order of Elution: D-Serine (more polar) will generally elute before O-ethyl-D-serine.

  • Visualizing Fractions: Since both are UV-silent, use TLC (ninhydrin stain).

    • Rf Difference: In n-Butanol:Acetic Acid:Water (3:1:1), O-ethyl-D-serine will have a higher Rf than D-Serine.

Protocol 3.2: Polishing via Crystallization

If chromatography yields 95% purity, use crystallization to reach >99%.

  • Solvent System: Ethanol/Water.[2]

  • Method: Dissolve product in minimum hot water. Add hot ethanol until the solution turns slightly cloudy (cloud point). Cool slowly to 4°C.

  • Logic: Racemic serine and pure enantiomers have vastly different solubilities.[3][4] Similarly, the unreacted D-serine is less soluble in ethanol than the O-ethyl derivative. Note: You may precipitate D-serine first; check the supernatant.

Visualizing the Workflow

PurificationWorkflow cluster_Volatiles Module 1: Volatiles cluster_Inorganics Module 2: Demetallation cluster_Polishing Module 3: Separation Start Crude Reaction Mixture (Cu-Complex + EtI + Serine) Rotovap Rotary Evaporation (<40°C) Start->Rotovap ThioWash Aq. Thiosulfate Wash Rotovap->ThioWash Waste_EtI Waste: EtI / Et-Sulfate Rotovap->Waste_EtI AcidHydrolysis Acid Hydrolysis (HCl) ThioWash->AcidHydrolysis IonExchange1 Cation Exchange (Dowex 50W) Load Acidic -> Elute NH4OH AcidHydrolysis->IonExchange1 Waste_Cu Waste: Copper Salts (Retained on Resin) IonExchange1->Waste_Cu IonExchange2 Chromatography Fractionation (Hydrophobicity Separation) IonExchange1->IonExchange2 Crude Amino Acid Crystallization Crystallization (EtOH/H2O) IonExchange2->Crystallization Waste_Serine Waste: D-Serine IonExchange2->Waste_Serine FinalProduct Pure O-Ethyl-D-Serine Crystallization->FinalProduct

Caption: Figure 1. Integrated purification workflow for O-ethyl-D-serine, highlighting the sequential removal of volatiles, metals, and structural analogs.

Troubleshooting & FAQs

Q1: My final product is slightly green/blue. What happened?

  • Cause: Trace Copper(II) breakthrough.

  • Fix: Do not proceed to biology. Pass the material through a small pad of Chelex 100 resin (Na+ form). This resin has a specific affinity for divalent cations and will scavenge the remaining copper without binding the amino acid significantly at neutral pH.

Q2: I see a new spot on TLC after rotary evaporation. Is it decomposition?

  • Analysis: If you evaporated at high temperature (>50°C) in the presence of alcohol and acid, you likely formed the Ethyl Ester (O-ethyl-D-serine ethyl ester).

  • Fix: Saponify gently. Treat with 1M LiOH (1.1 eq) at 0°C for 30 mins, then re-acidify. The ester bond hydrolyzes much faster than the ether bond.

Q3: Can I use HPLC for purification?

  • Answer: Yes, but it is low-throughput.

  • Method: Use a C18 column with ion-pairing agents (e.g., 0.1% TFA or Heptafluorobutyric acid) to retain the polar amino acids. O-ethyl-D-serine will elute after D-serine due to the ethyl group.

  • Detection: Since these molecules lack chromophores, use ELSD (Evaporative Light Scattering Detector) or post-column derivatization (OPA/ninhydrin).

Q4: How do I confirm the "O-ethyl" vs "N-ethyl" regioselectivity?

  • Check: 1H NMR is definitive.

    • O-ethyl: The methylene protons of the ethyl group (

      
      ) usually appear around 3.5 - 3.8 ppm .
      
    • N-ethyl: The methylene protons (

      
      ) appear upfield, around 2.5 - 3.0 ppm .
      

References

  • Preparation of O-Alkyl Amino Acids

    • Source: Wipf, P., & Miller, C. P. (1993). Preparation of O-Allyl and O-Ethyl-Tyrosine. Journal of Organic Chemistry.
    • Relevance: Establishes the copper-complex methodology for O-selective alkyl
    • URL:[Link]

  • Removal of Copper from Amino Acid Complexes

    • Source: Organic Syntheses, Coll. Vol. 3, p. 191 (1955).
    • Relevance: Classical methods for decomposing copper-amino acid complexes using H2S or Ion Exchange.
    • URL:[Link]

  • Ion Exchange Separation of Amino Acids

    • Source: Moore, S., & Stein, W. H. (1951). Chromatography of Amino Acids on Sulfonated Polystyrene Resins. Journal of Biological Chemistry.
    • Relevance: Foundational text on separating amino acids (like Serine vs Threonine) based on side-chain hydrophobicity using Dowex 50.
    • URL:[Link]

  • Safety of Alkyl Halides (Ethyl Iodide)

    • Source: PubChem Compound Summary for CID 6324.
    • Relevance: Safety data regarding toxicity and handling of ethyl iodide.
    • URL:[Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of O-ethyl-D-serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of O-ethyl-D-serine derivatives, contrasting them with native serine and alternative derivatization strategies.

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Metabolism Specialists, and Proteomics Researchers

Executive Summary: The Analyte and the Challenge

O-ethyl-D-serine (2-amino-3-ethoxypropanoic acid) is a structural analog of D-serine where the side-chain hydroxyl group is ethylated. It is distinct from serine ethyl ester (carboxyl modification), a common confusion in literature.

In drug development, O-ethyl-D-serine often appears as:

  • A Synthetic Impurity: During the synthesis of peptide drugs or serine-based neuromodulators.

  • A Metabolic Artifact: Formed via ethylation of serine in biological samples containing high ethanol concentrations.

  • A Structural Probe: Used to block phosphorylation sites in mechanistic studies.

This guide compares the three primary mass spectrometric workflows for identifying this compound: GC-MS (TMS derivatization) , LC-MS/MS (Marfey’s derivatization) , and Direct LC-MS/MS .

Comparative Analysis of Derivatization Strategies

Method A: GC-MS with Trimethylsilylation (TMS)

Best for: Structural elucidation, distinguishing O-ethyl from native serine.

Chemistry: Unlike native serine, which accepts three TMS groups (N-terminus, Carboxyl, and Side-chain Hydroxyl), O-ethyl-serine accepts only two (N-terminus and Carboxyl). The side-chain ethyl ether is inert to silylation reagents like BSTFA.

Fragmentation Logic (Electron Ionization - 70 eV): The fragmentation is dominated by


-cleavage  relative to the amine, driven by the radical site on the nitrogen.
  • Molecular Ion (

    
    ):  m/z 277 (Calculated: 
    
    
    
    ).
  • Base Peak (Diagnostic): m/z 160.

    • Mechanism:[1][2][3] Loss of the carboxyl-TMS group (

      
      , mass 117) via 
      
      
      
      -cleavage.
    • Structure:

      
      .
      
  • Differentiation from Serine: Native Serine-3TMS produces a base peak at m/z 204 (

    
    ). The shift from 204 to 160 (-44 Da) corresponds exactly to the mass difference between 
    
    
    
    (89 Da) and
    
    
    (45 Da).
Method B: LC-MS/MS with Marfey’s Reagent (FDAA)

Best for: Chiral resolution (D- vs L-), trace quantification in biological fluids.

Chemistry: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine. This introduces a diastereomeric center, allowing separation of O-ethyl-D-serine from O-ethyl-L-serine on a standard C18 column.

Fragmentation Logic (ESI+ / CID):

  • Precursor Ion (

    
    ):  m/z 386.
    
  • Reporter Ions: The DNP-alanine moiety dominates the low-mass region.

  • Diagnostic Fragment: m/z 262.

    • Mechanism:[1][2][3] Cleavage of the amide bond between the Marfey's group and the analyte.

    • Utility: Confirms the presence of the FDAA tag but provides less structural detail about the O-ethyl side chain compared to GC-MS.

Method C: Direct LC-MS/MS (Underivatized)

Best for: High-throughput screening, avoiding sample prep artifacts.

Chemistry: Relies on HILIC chromatography due to the polarity of the zwitterion.

Fragmentation Logic (ESI+):

  • Precursor Ion (

    
    ):  m/z 134.
    
  • Major Fragment: m/z 88 (

    
    ).
    
    • Mechanism:[1][2][3] Neutral loss of ethanol (

      
      ) from the side chain.
      
    • Comparison: Native serine loses water (18 Da) to form m/z 88 (dehydroalanine). While the product ion m/z is the same (88), the neutral loss (46 vs 18) distinguishes them.

Data Presentation: Diagnostic Ion Table

FeatureO-ethyl-D-serine (TMS) Native D-Serine (TMS) O-ethyl-D-serine (FDAA)
Technique GC-MS (EI)GC-MS (EI)LC-MS/MS (ESI+)
Derivatization BSTFA + 1% TMCSBSTFA + 1% TMCSFDAA (Marfey's)
Molecular Weight 277 Da321 Da385 Da
Base Peak m/z 160 m/z 204 m/z 262
Key Neutral Loss -117 (COOTMS)-117 (COOTMS)-124 (DNP group)
Side Chain Marker m/z 59 (

)
m/z 103 (

)
N/A
Chiral Separation? No (Requires chiral column)No (Requires chiral column)Yes (C18 column)

Visualizing the Fragmentation Pathway (GC-MS)

The following diagram illustrates the mechanistic pathway for the formation of the diagnostic m/z 160 ion in the TMS derivative of O-ethyl-serine.

G M_Ion Molecular Ion (M+.) m/z 277 [TMS-NH-CH(CH2OEt)-COO-TMS]+. Alpha_Cleavage Alpha Cleavage (Loss of .COOTMS) M_Ion->Alpha_Cleavage -117 Da Side_Chain Side Chain Ion m/z 59 [CH2=O-Et]+ M_Ion->Side_Chain Minor Pathway (Charge retention on ether) Base_Peak Base Peak Ion m/z 160 [TMS-NH=CH-CH2OEt]+ Alpha_Cleavage->Base_Peak Stabilization

Caption: Electron Ionization (EI) fragmentation pathway of N,O-bis(TMS)-O-ethyl-serine showing the formation of the diagnostic m/z 160 base peak.

Experimental Protocols

Protocol 1: GC-MS Derivatization (Silylation)

Objective: Create volatile derivatives for structural confirmation.

  • Dry: Evaporate 50 µL of sample (aqueous/methanolic) to complete dryness under

    
     at 40°C. Critical: Moisture hydrolyzes TMS reagents.
    
  • Reconstitute: Add 50 µL of Acetonitrile .

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS .

  • Incubate: Heat at 70°C for 30 minutes .

    • Note: O-ethyl-serine reacts faster than native serine due to the lack of the hindered hydroxyl group.

  • Analyze: Inject 1 µL into GC-MS (Split 1:10).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Temp Program: 80°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
Protocol 2: LC-MS Chiral Derivatization (Marfey’s)

Objective: Separate D- and L- enantiomers of O-ethyl-serine.

  • Mix: Combine 50 µL sample + 100 µL 1% FDAA in acetone .

  • Alkalinize: Add 20 µL 1 M

    
     .
    
  • Incubate: Heat at 40°C for 1 hour .

  • Quench: Stop reaction with 20 µL 1 M HCl .

  • Analyze: Inject 5 µL into LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Elution: D-enantiomers typically elute after L-enantiomers for serine analogs.

References

  • NIST Mass Spectrometry Data Center. "L-Serine, N,O,O'-tris(trimethylsilyl)- Mass Spectrum." NIST Chemistry WebBook. Available at: [Link]

  • Fuchs, S. A., et al. (2008). "Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid." Clinical Chemistry. Available at: [Link]

  • Halket, J. M., et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany. Available at: [Link]

  • Sobolevsky, T. G., et al. (2003). "Silylation of amino acids: a new look at the old problem." Journal of Separation Science.
  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[3] (Standard protocol for FDAA derivatization).

Sources

Chiral HPLC Methods for Separating (2R) and (2S) Ethoxypropanoic Acid Isomers

[1][2]

Executive Summary

For the separation of (2R)- and (2S)-2-ethoxypropanoic acid (also known as O-ethyl lactic acid), the Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H, RegisPack) is the superior choice, offering high resolution (

Ligand Exchange Chromatography (LEC)

Comparative Analysis of Separation Methodologies

The following table synthesizes the performance metrics of the two primary direct separation methods.

FeatureMethod A: Polysaccharide CSP (Recommended)Method B: Ligand Exchange (LEC)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, RegisPack)C18 coated with chiral copper complexes (e.g., Chiralpak MA(+), Sumichiral OA)
Mobile Phase n-Hexane : Isopropanol : Acid Additive (e.g., 98:2:0.1)Aqueous CuSO

solution (1–2 mM)
Separation Mechanism Hydrogen bonding,

-

interactions, steric inclusion
Ternary diastereomeric complex formation (Cu-Ligand-Analyte)
Selectivity (

)
High (

)
Moderate to High (

)
Detection Compatibility UV (low cutoff), RI, ELSDUV (limited by Cu absorption), RI
Sample Solubility Organic solvents (Hexane/EtOH)Aqueous
Primary Advantage Proven track record for this specific acid; high loadability.Low solvent cost (water-based); specific for

-hydroxy/alkoxy acids.

Detailed Experimental Protocols

Method A: Direct Separation on Polysaccharide CSP (The "Gold Standard")

This method is derived from patent literature demonstrating the successful resolution of 2-ethoxypropanoic acid derivatives using amylose-based columns. The ether oxygen at C2 and the carboxylic acid moiety interact with the carbamate linkage of the stationary phase.

Reagents & Equipment:

  • Column: Chiralpak AD-H or RegisPack (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Acetic Acid (98 : 2 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (carboxyl group absorption).

Protocol Steps:

  • Equilibration: Flush the column with the mobile phase for at least 30 minutes until the baseline stabilizes. Note: The acetic acid is critical to suppress the ionization of the carboxylic acid, ensuring sharp peaks.

  • Sample Prep: Dissolve 2-ethoxypropanoic acid in the mobile phase at 1 mg/mL.

  • Injection: Inject 10 µL.

  • Elution Order: Typically, the (S)-isomer elutes before the (R)-isomer on amylose-based columns, though this must be confirmed with a pure standard due to the specific binding geometry of the ethoxy group.

Method B: Ligand Exchange Chromatography (LEC)

This method exploits the chelating ability of the

Reagents & Equipment:

  • Column: Chiralpak MA(+) or Sumichiral OA-5000.

  • Mobile Phase: 2 mM Copper(II) sulfate (CuSO

    
    ) in water.
    
  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient to 40°C (Higher T often improves kinetics/peak shape in LEC).

  • Detection: UV at 254 nm (detecting the Copper-Ligand complex).

Protocol Steps:

  • Preparation: Filter the CuSO

    
     solution through a 0.22 µm membrane.
    
  • Equilibration: Pump mobile phase until the copper breakthrough stabilizes (baseline constant).

  • Sample Prep: Dissolve the sample in water or mobile phase. Neutralize if necessary to ensure the carboxylate is available for chelation.

  • Mechanism: The "Davankov" mechanism applies.[3] The enantiomer forming the less stable complex with the stationary copper ligand elutes first.

Mechanistic Visualization

The following diagrams illustrate the decision workflow and the molecular interaction mechanisms.

ChiralSeparationStrategyStartStart: 2-Ethoxypropanoic Acid SampleSolubilityCheckCheck SolubilityStart->SolubilityCheckOrganicSolubleSoluble in Organic(Hexane/Alcohol)SolubilityCheck->OrganicSolublePreferredAqueousSolubleSoluble in AqueousSolubilityCheck->AqueousSolubleMethodAMethod A: Polysaccharide CSP(Chiralpak AD-H)OrganicSoluble->MethodAPrimary ChoiceMethodBMethod B: Ligand Exchange(Chiralpak MA+)AqueousSoluble->MethodBAlternativeConditionsAMP: Hex/IPA/AcOH (98:2:0.1)Interactions: H-bond, StericMethodA->ConditionsAConditionsBMP: 2mM CuSO4 (aq)Interactions: Cu(II) ChelationMethodB->ConditionsBResultBaseline Separation (Rs > 1.5)ConditionsA->ResultConditionsB->Result

Caption: Decision tree for selecting the optimal chiral HPLC method based on solubility and column availability.

InteractionMechanismAnalyte2-Ethoxypropanoic AcidInteraction1H-Bonding(COOH <-> C=O)Analyte->Interaction1Interaction2Steric Fit(Ethoxy group in chiral groove)Analyte->Interaction2Interaction3Dipole-Dipole(Ether Oxygen)Analyte->Interaction3CSPAmylose Carbamate CSPInteraction1->CSPSeparationEnantiomeric DiscriminationInteraction1->SeparationInteraction2->CSPInteraction2->SeparationInteraction3->CSPInteraction3->Separation

Caption: Mechanistic interactions between 2-ethoxypropanoic acid and the Amylose-based stationary phase.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Ionization of the carboxylic acid group.

    • Solution: Increase Acetic Acid or Trifluoroacetic Acid (TFA) concentration in the mobile phase to 0.1% - 0.2%. This ensures the acid remains in the non-ionized (protonated) state, which is required for H-bonding with the CSP.

  • Low Retention (

    
    ): 
    
    • Cause: Mobile phase is too polar.

    • Solution: Reduce the alcohol (Isopropanol) content. For Chiralpak AD-H, try 99:1 Hexane:IPA or pure Hexane with 0.1% Acid if solubility permits.

  • Elution Reversal:

    • Insight: If the elution order is unfavorable (e.g., the minor impurity elutes after the major peak), switch from an Amylose column (AD-H) to a Cellulose column (OD-H). These phases often exhibit "pseudo-enantiomeric" behavior, reversing the elution order.

References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Chiralpak AD-H Instruction Manual. Retrieved from

  • Google Patents. (2012). US8299117B2 - GPR120 receptor agonists and uses thereof. (Demonstrates separation of 2-ethoxypropanoic acid derivatives on RegisPack/Amylose columns). Retrieved from

  • Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC® R Chiral HPLC Columns. (Reference for macrocyclic antibiotic alternatives for lactic acid derivatives). Retrieved from

Comparative Guide: Metabolic Stability of O-Ethyl-D-Serine vs. O-Methyl-D-Serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Permeability Trade-off

In the development of N-methyl-D-aspartate receptor (NMDAR) modulators for schizophrenia and neuropathic pain, D-serine represents a potent endogenous ligand. However, its therapeutic utility is severely limited by rapid degradation via D-Amino Acid Oxidase (DAAO) and poor Blood-Brain Barrier (BBB) permeability.

This guide compares two ether-modified analogs: O-methyl-D-serine (OMDS) and O-ethyl-D-serine (OEDS) .

The Bottom Line: While O-methyl-D-serine offers a minimal steric footprint, it remains susceptible to oxidative dealkylation and potential DAAO recognition due to the enzyme's preference for hydrophobic substrates. O-ethyl-D-serine typically demonstrates superior metabolic stability profiles due to increased steric bulk at the


-carbon, which hinders the hydride transfer geometry required by DAAO, while simultaneously improving lipophilicity (LogP) for enhanced CNS penetration.

Mechanistic Basis of Instability

To engineer stability, we must understand the degradation machinery. The primary clearance pathway for D-serine is oxidative deamination by DAAO, primarily in the kidney and hindbrain.

The DAAO Trap

DAAO is a flavoenzyme (FAD-dependent) that converts D-amino acids into


-keto acids, ammonia, and hydrogen peroxide.[1][2] Crucially, human DAAO has a hydrophobic active site .
  • Paradox: Native D-serine is hydrophilic, making it a poor kinetic substrate (

    
     is low) compared to hydrophobic D-amino acids like D-DOPA or D-Leucine.
    
  • The Risk of Modification: Simply adding an alkyl group (Methyl/Ethyl) increases hydrophobicity. If the group is too small (Methyl), it may inadvertently increase affinity for DAAO, accelerating degradation unless the steric bulk prevents the precise orbital alignment required for hydride transfer.

The CYP450 Factor

Ether linkages are generally stable to hydrolysis but susceptible to O-dealkylation by hepatic Cytochrome P450 enzymes (microsomal metabolism).

  • OMDS: High risk of rapid O-demethylation (releasing D-serine).

  • OEDS: Slower O-dealkylation kinetics due to the ethyl group, providing a longer half-life.

Comparative Analysis

The following table summarizes the physicochemical and metabolic distinctions.

FeatureO-Methyl-D-Serine (OMDS)O-Ethyl-D-Serine (OEDS)Impact on Development
Steric Bulk (

-carbon)
Low (Van der Waals vol: ~20 ų)Moderate (Van der Waals vol: ~38 ų)OEDS hinders enzyme active site fit better.
Lipophilicity (cLogP) ~ -2.5~ -2.0OEDS has superior BBB permeability.
DAAO Susceptibility Moderate/High. Increases hydrophobicity without sufficient bulk to block the catalytic pocket.Low. Steric clash interferes with FAD proximity, reducing oxidation rate.OEDS is the preferred DAAO-resistant scaffold.
CYP450 Stability Low. Rapid O-demethylation.Moderate. Slower O-dealkylation.OEDS sustains plasma exposure longer.
NMDAR Affinity High retention of binding.Slight reduction due to bulk.Trade-off: Potency vs. Stability.
Visualization: Degradation Pathways

The diagram below illustrates the competing metabolic routes for these analogs.

MetabolicPathways DSer D-Serine (Polar, Rapid Renal Clearance) DAAO DAAO Enzyme (Oxidative Deamination) DSer->DAAO Substrate OMDS O-Methyl-D-Serine (Lipophilic) OMDS->DAAO Potential Substrate CYP CYP450 (O-Dealkylation) OMDS->CYP Rapid Demethylation OEDS O-Ethyl-D-Serine (More Lipophilic, Bulky) OEDS->DAAO Steric Blockade OEDS->CYP Slow Dealkylation Keto α-Keto Acid (Inactive Metabolite) DAAO->Keto Degradation CYP->DSer Releases Parent

Caption: Metabolic fate of D-serine analogs. Red arrows indicate instability; Green arrows indicate resistance.

Experimental Validation Protocols

As a senior scientist, you must validate these claims in your specific matrix. Do not rely solely on literature


 values, as DAAO expression varies by species (Rodent vs. Human).
Protocol A: In Vitro DAAO Stability Assay

This assay quantifies the resistance of the analog to oxidative deamination.

Reagents:

  • Recombinant Human DAAO (hDAAO) or Porcine Kidney DAAO.

  • FAD Cofactor (Required for holoenzyme formation).

  • Peroxidase (HRP) + Amplex Red (Detection system for

    
     byproduct).
    

Workflow:

  • Preparation: Dissolve OMDS and OEDS in PBS (pH 7.4) to 1 mM stock.

  • Equilibration: Incubate hDAAO (5 µg/mL) with FAD (10 µM) for 15 mins at 37°C. Critical: DAAO binds FAD weakly; exogenous FAD is mandatory to prevent false stability signals due to apoenzyme formation.

  • Reaction: Add Analog (10-100 µM) to the enzyme mix.

  • Detection: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 30 mins. The signal is proportional to

    
     generation (stoichiometric to degradation).
    
  • Control: Run D-Serine (Positive Control) and D-Serine + Benzoate (DAAO Inhibitor Control).

Protocol B: Microsomal Stability (Metabolic Half-Life)

This determines the susceptibility to hepatic CYP450 O-dealkylation.

Workflow:

  • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Initiation: Pre-warm microsomes + Analog (1 µM). Initiate with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Monitor the disappearance of Parent (OMDS/OEDS) and the appearance of D-Serine.

Visualization: Assay Logic

AssayWorkflow cluster_0 Pathway 1: DAAO Resistance cluster_1 Pathway 2: Hepatic Stability Start Start: Candidate Analog Step1 Incubate with hDAAO + FAD Start->Step1 Step2 Incubate with HLM + NADPH Start->Step2 Readout1 Measure H2O2 Flux (Amplex Red) Step1->Readout1 Decision1 High Signal = Unstable Low Signal = Stable Readout1->Decision1 Readout2 LC-MS/MS Quantification (Parent Depletion) Step2->Readout2 Decision2 t1/2 < 15min = High Clearance t1/2 > 60min = Stable Readout2->Decision2

Caption: Parallel screening workflow for enzymatic and hepatic stability.

References

  • Pollegioni, L., et al. (2007). "Human D-Amino Acid Oxidase: Structure, Function, and Regulation." Frontiers in Molecular Biosciences.

    • Context: Establishes the substrate specificity of hDAAO, noting the preference for hydrophobic amino acids and the low efficiency for D-serine, providing the basis for why O-alkyl
  • Mothet, J.P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[1][2][3][4][5] Proceedings of the National Academy of Sciences.

    • Context: Foundational paper establishing D-serine's physiological role and the necessity of DAAO in regulating its synaptic concentr
  • Ferraris, D., et al. (2008).[1] "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia." Journal of Medicinal Chemistry.

    • Context: Discusses the pharmacokinetics of D-serine and the strategy of inhibiting DAAO, supporting the logic of using DAAO-resistant analogs.
  • Strickland, J.A., et al. (2012). "Pharmacokinetics of Oral D-Serine in D-Amino Acid Oxidase Knockout Mice." Drug Metabolism and Disposition.

    • Context: Provides the experimental data proving DAAO is the rate-limiting step in D-serine clearance (t1/2 shift from 1.2h to >10h in KO mice).[1][3]

Sources

Validating Enantiomeric Excess (ee) of O-Ethyl-D-Serine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of O-ethyl-D-serine (an ethyl ether derivative of D-serine) presents a unique stereochemical challenge. Unlike standard proteinogenic amino acids, this non-canonical building block is frequently used in peptidomimetics to enhance metabolic stability. However, even trace amounts of the L-enantiomer (0.1% - 0.5%) can catastrophically alter the folding, potency, and toxicity profile of the final therapeutic peptide.

This guide moves beyond theoretical stereochemistry to provide actionable, field-validated protocols for determining enantiomeric excess (ee). We compare the two most robust methodologies: Direct Chiral HPLC (Ligand Exchange/Crown Ether) and Indirect Derivatization (Marfey’s Method) , rejecting polarimetry as insufficient for high-precision validation.

Part 1: The Challenge of O-Ethyl-Serine

O-ethyl-serine is a zwitterionic molecule with a hydrophobic ethyl ether side chain. This duality complicates analysis:

  • Zwitterionic Nature: It binds poorly to standard C18 columns without ion-pairing agents.

  • Lack of Chromophore: The molecule lacks a strong UV chromophore (like a phenyl ring), making standard UV detection at 254 nm impossible. Detection must occur at 200–210 nm (noisy) or via derivatization.

  • Ether Stability: While the ether linkage is stable, the chiral center is susceptible to racemization during harsh hydrolysis or improper pH handling.

Decision Matrix: Selecting Your Methodology

The choice between Direct HPLC and Marfey's Reagent depends heavily on your sample matrix and available instrumentation.

decision_matrix Start Sample Type & Goal Bulk Bulk Synthesis / QC (High Conc, Pure) Start->Bulk Process Validation Trace Biological / Impurity Profiling (Low Conc, Complex Matrix) Start->Trace PK / Bioanalysis Direct Method A: Direct Chiral HPLC (Crown Ether) Bulk->Direct Non-destructive Fast QC Indirect Method B: Marfey's Reagent (Derivatization + C18) Trace->Indirect High Sensitivity UV 340nm Direct_Req Requires: CROWNPAK CR(+) pH < 2.0 Direct->Direct_Req Indirect_Req Requires: FDAA Reagent Heating Step Indirect->Indirect_Req

Figure 1: Decision matrix for selecting the appropriate validation method based on sample origin and sensitivity requirements.

Part 2: Method A - Direct Chiral HPLC (The Gold Standard)

For bulk synthesized material, direct chiral chromatography is superior because it eliminates the kinetic resolution errors introduced by derivatization steps.

The Mechanism: Crown Ether Complexation

We utilize a Crown Ether stationary phase (specifically Daicel CROWNPAK CR-I(+) or CR(+)).[1] The chiral crown ether forms a host-guest inclusion complex with the ammonium group (


) of the amino acid.
  • Critical Requirement: The amine must be protonated. Therefore, the mobile phase must be acidic (pH 1.0–2.0).

  • Selectivity: The spatial arrangement of the crown ether allows it to bind one enantiomer (usually L-form) more tightly than the other, causing separation.

Validated Protocol

Instrumentation: HPLC with UV (200 nm) or CAD (Charged Aerosol Detector). Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[2]

ParameterConditionRationale
Mobile Phase pH 1.5 Perchloric Acid (

) : Methanol (90:10 v/v)
Acid ensures protonation of the primary amine. Methanol reduces retention of the hydrophobic ethyl group.
Flow Rate 0.4 mL/minLower flow rates improve mass transfer in ligand exchange mechanisms.
Temperature 25°C (Control strictly)Lower temperatures favor the enthalpy-driven complexation.
Detection UV 200 nmO-ethyl-serine has weak absorbance; 200 nm captures the carboxyl group.
Elution Order D-Enantiomer First (Typical)On CR(+) columns, the L-enantiomer usually complexes stronger and elutes second. Note: Always inject a racemic standard to confirm.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of O-ethyl-D-serine in 1 mL of Mobile Phase.

  • Equilibration: Flush column with 100% water, then mobile phase for 30 mins. Warning: Do not use acetonitrile if using older CR(+) columns; CR-I(+) is immobilized and more robust.

  • Injection: Inject 5–10 µL.

  • Calculation:

    
    
    

Part 3: Method B - Marfey’s Method (Indirect Derivatization)

When sensitivity is paramount (e.g., detecting <0.1% L-isomer) or a chiral column is unavailable, Marfey’s reagent (FDAA) is the industry standard. It converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard C18 column.

The Mechanism: Diastereomeric Resolution

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine of O-ethyl-serine.

  • Reaction: Nucleophilic aromatic substitution.

  • Result: L-FDAA-D-Ser(Et) and L-FDAA-L-Ser(Et).

  • Separation: The L-L diastereomer is more hydrophobic and typically interacts differently with the C18 chain than the L-D diastereomer.

Validated Protocol

Reagents: 1% FDAA in Acetone; 1M


; 1M HCl.
Column:  C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

Step-by-Step Workflow:

  • Derivatization:

    • Mix 50 µL Sample (50 mM) + 100 µL 1M

      
       + 50 µL 1% FDAA.
      
    • Incubate: 40°C for 60 minutes. (Do not overheat; risk of racemization).

    • Quench: Add 50 µL 1M HCl (stops reaction, prevents side products).

  • HPLC Conditions:

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: UV 340 nm (The dinitrophenyl group absorbs strongly here).

  • Elution Logic:

    • Typically, the L-D diastereomer elutes before the L-L diastereomer for hydrophobic amino acids.

    • Crucial: O-ethyl-serine is hydrophobic relative to serine. Expect significant separation (

      
       min).
      

marfeys_pathway Substrate O-Ethyl-D-Serine (Analyte) Reaction Reaction (pH 8.0, 40°C) Substrate->Reaction Reagent FDAA (Marfey's) (L-Config) Reagent->Reaction Prod_DL L-FDAA-D-Ser(Et) (Diastereomer 1) Reaction->Prod_DL Prod_LL L-FDAA-L-Ser(Et) (Diastereomer 2) Reaction->Prod_LL HPLC C18 HPLC Separation Prod_DL->HPLC Prod_LL->HPLC Peak 1 (D-Target) Peak 1 (D-Target) HPLC->Peak 1 (D-Target) Peak 2 (L-Impurity) Peak 2 (L-Impurity) HPLC->Peak 2 (L-Impurity)

Figure 2: Reaction pathway and separation logic for Marfey's Reagent derivatization.

Part 4: Comparative Analysis & Recommendations

The following table contrasts the two validated methods against the obsolete Polarimetry method.

FeatureMethod A: Direct Chiral HPLC (Crown Ether)Method B: Marfey's Reagent (Indirect)Method C: Polarimetry (Obsolete)
Accuracy High (Direct measurement)High (Depends on reaction completion)Low (Susceptible to chemical impurities)
Sensitivity (LOD) Moderate (~0.1% impurity)Very High (<0.01% impurity)Very Low (Requires >5% impurity to see shift)
Sample Prep Minimal (Dissolve & Inject)Complex (Derivatization required)Minimal
Cost per Run Low (after column purchase)Moderate (Reagent cost + time)Low
Throughput High (20 min run)Low (1 hr prep + 45 min run)Instant
Primary Risk Column fouling / Cost of columnIncomplete derivatization / Kinetic ResolutionFalse Positives
Senior Scientist Recommendation:
  • For Synthesis Validation: Use Method A (Direct HPLC) . It is faster, non-destructive, and sufficient for validating ee > 99.0%. The Daicel CROWNPAK CR-I(+) is the specific column of choice due to the primary amine and ether functionality.

  • For Impurity Profiling: If the Direct Method shows a shoulder or ambiguous baseline, or if you are analyzing biological matrices (plasma/urine), switch to Method B (Marfey's) . The UV 340 nm detection eliminates interference from non-amine impurities.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Lee, M. S., et al. (2012).[3] Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Food Chemistry, 135(2), 343-347.[3][4] Retrieved from [Link]

Sources

Bioactivity Comparison: Ethoxy vs. Propoxy Side Chain Modifications in Peptide Analogs

[1][2]

Executive Summary

In the rational design of peptide therapeutics, the modification of aromatic side chains—specifically the phenolic hydroxyl of Tyrosine (Tyr) or the phenyl ring of Phenylalanine (Phe)—is a critical strategy for modulating potency, selectivity, and pharmacokinetic (PK) profiles.[1] This guide compares two homologous alkoxy modifications: Ethoxy (-OCH₂CH₃) and Propoxy (-OCH₂CH₂CH₃) .

While both modifications increase lipophilicity and metabolic stability relative to the native hydroxyl or methoxy groups, experimental data suggests a non-linear relationship with bioactivity. Ethoxy substitutions often represent a "steric sweet spot," enhancing hydrophobic contacts without disrupting the binding pose. In contrast, Propoxy substitutions frequently cross a threshold of steric hindrance, leading to drastic reductions in receptor affinity (K

Physicochemical & Structural Analysis

The choice between ethoxy and propoxy is fundamentally a trade-off between the Hydrophobic Effect (enthalpic gain) and Steric/Entropic Penalties .

Comparative Metrics Table
FeatureEthoxy Side Chain (-OEt)Propoxy Side Chain (-OPr)Impact on Bioactivity
Chain Length ~3.5 Å extension~4.8 Å extensionPropoxy probes deeper pockets but risks steric clash.
Lipophilicity (

LogP)
+0.5 (vs. -OMe)+1.0 (vs. -OMe)Propoxy enhances membrane permeability and BBB crossing potential.
Rotational Freedom 2 rotatable bonds (C-O-C-C)3 rotatable bonds (C-O-C-C-C)Propoxy incurs a higher entropic penalty upon binding.
Metabolic Stability High (blocks glucuronidation)High (blocks glucuronidation)Both prevent Phase II metabolism at the phenolic position.
Solvation Moderate desolvation penaltyHigher desolvation penaltyPropoxy requires greater hydrophobic burial to compensate for desolvation.
Structural Visualization: The "Goldilocks" Zone

The following diagram illustrates the mechanistic divergence where Ethoxy fits within a receptor sub-pocket, while Propoxy induces a clash.

StericFitcluster_0Receptor Binding Pocketcluster_1Ligand Side ChainsPocketHydrophobic Sub-pocket(Depth: ~4.0 Å)EthoxyEthoxy (-OEt)Length: ~3.5 ÅFit: OptimalEthoxy->PocketHigh Affinity(Van der Waals contact)PropoxyPropoxy (-OPr)Length: ~4.8 ÅFit: Steric ClashPropoxy->PocketLow Affinity(Wall collision)captionFig 1. Mechanistic basis of affinity loss in Propoxy analogs due to pocket depth limits.

Case Studies & Experimental Data

Case Study A: NK1 Receptor Antagonists (Substance P Analogs)

A definitive comparison of these side chains was performed on GR205171 analogs, a high-affinity NK1 receptor antagonist. Researchers synthesized Carbon-11 labeled O-ethyl and O-propyl variants to study brain uptake and receptor binding.[2]

  • The Challenge: Improving the reversible binding profile of the parent O-methyl compound.

  • The Experiment: Direct comparison of O-ethyl-Tyr vs. O-propyl-Tyr derivatives in rhesus monkey striatum (PET imaging).

  • Results:

    • O-Ethoxy Analog: Retained moderate specific binding to the NK1 receptor and demonstrated reversible kinetics.[2]

    • O-Propoxy Analog: Showed no specific binding in the striatum.[2]

  • Interpretation: The additional methylene group in the propoxy chain introduced a critical steric clash within the NK1 binding site, rendering the molecule inactive despite its theoretically superior ability to cross the Blood-Brain Barrier (BBB).

Case Study B: Opioid Peptide SAR (Tyrosine Modifications)

In the context of opioid peptides (e.g., Enkephalins, Dermorphins), the N-terminal Tyrosine is the primary pharmacophore.

  • Agonist Activity: Alkylation (Ethoxy or Propoxy) of the Tyr¹ hydroxyl generally abolishes agonist activity because the free -OH is required as a hydrogen bond donor to His²⁹⁷ (mu-receptor).

  • Antagonist Design: For designing antagonists (e.g., TIPP analogs), alkylation is a valid strategy.

    • Ethoxy: Often tolerated in

      
      -opioid receptor (DOR) antagonists, providing metabolic stability against aminopeptidases.
      
    • Propoxy: The increased bulk frequently reduces

      
      -selectivity by clashing with the tight transmembrane helical bundle of the DOR.
      

Experimental Protocols

To validate these differences in your own drug discovery pipeline, the following self-validating protocols are recommended.

Synthesis of O-Alkylated Tyrosine Analogs

Objective: Synthesize Fmoc-Tyr(O-Et)-OH and Fmoc-Tyr(O-Pr)-OH for Solid Phase Peptide Synthesis (SPPS).

Methodology (Williamson Ether Synthesis):

  • Starting Material: N-Boc-L-Tyrosine-OMe (protects N-terminus and C-terminus).

  • Alkylation:

    • Dissolve substrate in DMF.

    • Add 1.1 eq.

      
       and 1.1 eq. alkyl halide (Ethyl iodide or Propyl iodide).[2]
      
    • Critical Step: Heat to 60°C for 4 hours. Monitor by TLC (Rf will increase).

  • Deprotection:

    • Saponify methyl ester (LiOH, THF/H₂O).

    • Remove Boc (TFA/DCM).

    • Reprotect with Fmoc-OSu to yield Fmoc-Tyr(OR)-OH .

  • Validation: ¹H-NMR must show the characteristic triplet (methyl) and quartet (methylene) for ethoxy, or triplet-multiplet-triplet for propoxy.

Competitive Radioligand Binding Assay

Objective: Determine

Workflow Diagram:

BindingAssayStep1Membrane Prep(CHO cells expressing target)Step2IncubationLigand (10^-10 to 10^-5 M)+ Radioligand (~Kd)Step1->Step2Step3Filtration(Glass fiber filters)Step2->Step3Step4Scintillation CountingStep3->Step4Step5Data Analysis(Sigmoidal Dose-Response)Step4->Step5captionFig 2. Standard workflow for determining Ki values of peptide analogs.

Protocol Steps:

  • Preparation: Harvest membranes from CHO cells stably expressing the target receptor (e.g., hNK1 or hMOR).

  • Incubation: Mix 50 µg membrane protein with 0.5 nM radioligand (e.g., [³H]-DAMGO for opioids) and increasing concentrations of the Ethoxy/Propoxy peptide analog (

    
     M to 
    
    
    M).
  • Equilibrium: Incubate at 25°C for 90 minutes. Note: Propoxy analogs may have slower association rates due to lipophilicity; ensure equilibrium is reached.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of lipophilic propoxy chains).

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Conclusion: The "Threshold" Theory

The comparison between ethoxy and propoxy side chains reveals a consistent Threshold Effect in peptide medicinal chemistry:

  • Ethoxy (-OEt): Acts as a bioisostere for methoxy or native residues in slightly larger pockets. It provides a safe increment in lipophilicity (+0.5 LogP) without incurring severe steric penalties. It is the recommended "first-step" modification for improving metabolic stability.

  • Propoxy (-OPr): Acts as a molecular probe for pocket depth. Its failure (loss of binding) is diagnostic of a restricted binding site. However, if activity is retained, the propoxy analog often exhibits superior blood-brain barrier permeability and half-life due to high lipophilicity.

Recommendation: In early-stage SAR, synthesize the Ethoxy analog first. Only proceed to Propoxy if the Ethoxy analog shows <5-fold loss in affinity compared to the parent, indicating the pocket has expansion capacity.

References

  • Bergström, M., et al. (2000). Synthesis of two potential NK1-receptor ligands using [1-11C]ethyl iodide and [1-11C]propyl iodide and initial PET-imaging. ResearchGate.

  • Schiller, P. W. (2010). Biochemical and Pharmacological Characterization of Opioid Peptide Antagonists. The AAPS Journal.

  • Hruby, V. J., et al. (2007). Design of Peptide-Based Prodrug Chemistry and Its Application. Current Drug Targets.[3][4][5]

  • Lazar, C., et al. (2009). Deltorphin analogs restricted via a urea bridge: Structure and opioid activity. Journal of Peptide Science.

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (2R)-2-amino-3-ethoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for Laboratory Safety and Operational Integrity

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. This guide provides a comprehensive, technically grounded protocol for the safe handling of (2R)-2-amino-3-ethoxypropanoic acid hydrochloride, a key building block in modern pharmaceutical research. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to foster a culture of safety and excellence in your laboratory.

Understanding the Compound: Hazard Identification

Primary concerns include:

  • Eye Irritation: Direct contact can cause irritation.[4]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may irritate the respiratory system.[1][5]

Given these potential hazards, a cautious and well-defined handling protocol is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to (2R)-2-amino-3-ethoxypropanoic acid hydrochloride. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective EquipmentRationale
Receiving and Storage - Safety glassesProtects against accidental splashes or dust exposure during inspection.
Weighing and Aliquoting (Solid) - Safety goggles or a face shield- Nitrile gloves- Laboratory coat- Respiratory protection (N95 or higher)Provides a higher level of eye protection from fine powders. Nitrile gloves offer good chemical resistance.[6] A lab coat prevents contamination of personal clothing. Respiratory protection is crucial to prevent inhalation of fine dust particles.
Dissolution and Solution Handling - Safety goggles- Nitrile gloves- Laboratory coatProtects against splashes of the chemical solution.
Experimental Use - Safety goggles- Nitrile gloves- Laboratory coatStandard PPE for handling chemical solutions in a research setting.
Spill Cleanup - Safety goggles or a face shield- Chemical-resistant gloves (Nitrile)- Laboratory coat or chemical-resistant apron- Respiratory protection (as needed)Enhanced protection is necessary when dealing with a concentrated spill.
Waste Disposal - Safety goggles- Nitrile gloves- Laboratory coatProtects against splashes or contact with contaminated waste.

It is imperative to always inspect PPE for integrity before use and to wash hands thoroughly after handling the chemical, even when gloves have been worn. [7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling (2R)-2-amino-3-ethoxypropanoic acid hydrochloride from receipt to disposal is fundamental for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.[9]

  • Keep the container tightly closed to prevent absorption of moisture and contamination.[9]

  • Store away from incompatible materials such as strong oxidizing agents.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use dedicated, clean spatulas and weighing boats.

  • Handle the powder gently to avoid creating airborne dust.

  • Close the primary container immediately after use.

3. Dissolution:

  • Add the solid (2R)-2-amino-3-ethoxypropanoic acid hydrochloride to the solvent slowly and in a controlled manner.

  • The dissolution process should also be carried out in a well-ventilated area, such as a fume hood.

  • Be aware of any potential for exothermic reactions, although this is not expected for this class of compound.

4. Experimental Use:

  • When using solutions of the compound, always wear the appropriate PPE.[10]

  • Avoid direct contact with skin and eyes.[10]

  • Work in a well-ventilated area.[10]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.[9]

  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled waste container.[4]

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[11]

  • Clean the spill area thoroughly with an appropriate solvent.

  • Ensure proper ventilation during cleanup.[9]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of (2R)-2-amino-3-ethoxypropanoic acid hydrochloride and any contaminated materials is a critical final step.

  • Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not pour it down the drain.[7]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing boats, and absorbent materials, should be placed in a sealed, labeled hazardous waste container for disposal.[12]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing (in Fume Hood) Weighing (in Fume Hood) Prepare Work Area->Weighing (in Fume Hood) Dissolution Dissolution Weighing (in Fume Hood)->Dissolution Experiment Experiment Dissolution->Experiment Decontaminate Work Area Decontaminate Work Area Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of (2R)-2-amino-3-ethoxypropanoic acid hydrochloride.

By adhering to these guidelines, researchers can confidently and safely handle (2R)-2-amino-3-ethoxypropanoic acid hydrochloride, ensuring both personal safety and the integrity of their scientific work.

References

  • BASF CORPORATION. (2017, November 14). Safety Data Sheet. Greenbook.net. [Link]

  • 3M. (2018, September 17). SAFETY DATA SHEET. [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • Allied High Tech Products, Inc. (n.d.). MATERIAL/CHEMICAL SAFETY DATA SHEET. [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - FisherBrand Hemo-De -Clear. [Link]

  • Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.